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  • Product: Dextro-(-)-benzylpenicilloic acid hydrate
  • CAS: 195141-09-4

Core Science & Biosynthesis

Foundational

Mechanism of benzylpenicillin degradation to dextro-(-)-benzylpenicilloic acid hydrate

An In-depth Technical Guide: The Degradation of Benzylpenicillin to Dextro-(-)-Benzylpenicilloic Acid Hydrate Authored by: Gemini, Senior Application Scientist Foreword: Benzylpenicillin, or Penicillin G, represents a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Degradation of Benzylpenicillin to Dextro-(-)-Benzylpenicilloic Acid Hydrate

Authored by: Gemini, Senior Application Scientist

Foreword: Benzylpenicillin, or Penicillin G, represents a cornerstone in the history of antimicrobial therapy. As the first commercially developed β-lactam antibiotic, its discovery revolutionized medicine. However, the inherent chemical instability of its core β-lactam ring presents significant challenges in formulation, storage, and clinical application. Understanding the precise mechanism of its degradation is not merely an academic exercise; it is fundamental to ensuring therapeutic efficacy, predicting shelf-life, and mitigating the risk of immunogenic reactions stemming from its degradation products. This guide provides a detailed examination of the primary degradation pathway of benzylpenicillin in aqueous solutions: the hydrolytic cleavage leading to the formation of dextro-(-)-benzylpenicilloic acid hydrate.

The Core Degradation Mechanism: Hydrolysis of a Strained β-Lactam Ring

The antimicrobial activity of benzylpenicillin is entirely dependent on the structural integrity of its four-membered β-lactam ring. This ring is highly strained, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.[1] The primary degradation pathway is a hydrolysis reaction where a water molecule or hydroxide ion acts as the nucleophile, attacking this carbonyl carbon and leading to the irreversible cleavage of the amide bond within the ring.[1][2][3] This single chemical event inactivates the antibiotic, as the opened ring can no longer bind to and inhibit the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The initial product of this hydrolytic event is benzylpenicilloic acid.[1][4] This degradation can be catalyzed under various conditions, including acidic, alkaline, and enzymatic environments.

Caption: Nucleophilic attack on the β-lactam ring of benzylpenicillin.

Critical Factors Governing the Rate of Degradation

The stability of benzylpenicillin in solution is not constant; it is profoundly influenced by environmental conditions. The interplay of pH and temperature dictates the kinetics of the hydrolysis reaction.

The Dominant Role of pH

The rate of benzylpenicillin hydrolysis exhibits a strong dependence on the pH of the solution.[5]

  • Acidic Conditions (pH < 5.0): Under acidic conditions, the degradation is subject to specific acid catalysis.[6][7] The nitrogen atom of the β-lactam ring can become protonated, which increases the electrophilicity of the adjacent carbonyl carbon, accelerating the nucleophilic attack by water.[1] In strongly acidic environments (e.g., pH 2-3), the degradation pathway becomes more complex, yielding other products such as benzylpenillic acid and benzylpenicillenic acid.[7][8][9]

  • Neutral to Alkaline Conditions (pH > 7.0): This is the most common and clinically relevant degradation pathway. The reaction is primarily driven by specific base catalysis, where the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the β-lactam carbonyl.[3][4] The rate of degradation increases significantly as the pH rises into the alkaline range.[4]

  • Optimal Stability: Benzylpenicillin demonstrates its maximum stability in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0.[6]

The Influence of Temperature

As with most chemical reactions, temperature plays a critical role in the degradation kinetics of benzylpenicillin. Increased thermal energy accelerates the rate of hydrolysis. Studies have consistently shown that elevating the temperature leads to a significant loss of potency over shorter periods.[10] For instance, solutions of benzylpenicillin that may be stable for days under refrigeration (2-8°C) can lose a significant percentage of their activity within hours at room temperature (21-23°C) or body temperature (37°C).[10][11][12] This has profound implications for the preparation and administration of intravenous infusions.

Enzymatic Degradation: A Biological Catalyst

A parallel and highly efficient degradation mechanism exists in nature. Bacteria that have developed resistance to penicillin often produce enzymes called β-lactamases (or penicillinases).[2] These enzymes catalyze the same hydrolytic cleavage of the β-lactam ring, rapidly converting benzylpenicillin to inactive benzylpenicilloic acid, thereby protecting the bacterium.[13][14]

Stereochemistry of Degradation: Formation of Dextro-(-)-Benzylpenicilloic Acid

The hydrolysis of benzylpenicillin is a stereospecific process that leads to a mixture of diastereomers.

  • Initial Hydrolysis Product: The direct, initial product of the hydrolytic attack on benzylpenicillin is the (5R,6R)-benzylpenicilloic acid diastereoisomer.[4][13]

  • Epimerization: Following its formation, this initial product undergoes a slow isomerization process in solution, primarily at the C-5 position. This process, known as epimerization, converts the (5R,6R) form into the (5S,6R)-benzylpenicilloic acid epimer.[4]

  • Equilibrium: Over time, an equilibrium is established between these two diastereomers. The (5S,6R) epimer is often the thermodynamically favored product in the equilibrium mixture.[4]

The designation "dextro-(-)-benzylpenicilloic acid" (or D-benzylpenicilloic acid) refers to the dextrorotatory nature of the resulting penicilloic acid product in solution.[15] Upon isolation from the aqueous solution, this polar molecule readily incorporates water into its crystal lattice to form a stable benzylpenicilloic acid hydrate .

Caption: Stereochemical pathway of benzylpenicillin degradation.

Experimental Protocol: Kinetic Analysis via HPLC

To quantify the degradation of benzylpenicillin and the concurrent formation of benzylpenicilloic acid, high-performance liquid chromatography (HPLC) is the analytical method of choice.[4][16]

Objective

To determine the degradation rate constant and half-life of benzylpenicillin in an aqueous buffered solution at a physiologically relevant temperature (37°C).

Materials & Equipment
  • Benzylpenicillin Potassium Salt (Reference Standard)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other mobile phase modifier)

  • HPLC system with a C18 reversed-phase column and a UV or Mass Spectrometry (MS/MS) detector[11][17]

  • Thermostatically controlled incubator or water bath set to 37°C

  • Analytical balance, pH meter, Class A volumetric glassware

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately prepare a stock solution of benzylpenicillin (e.g., 1 mg/mL) in cold water.

    • Prepare the mobile phase, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[11][17]

    • Prepare calibration standards by diluting the stock solution to a range of concentrations.

  • Initiation of Degradation Study:

    • Pre-warm a known volume of PBS (pH 7.4) to 37°C in the incubator.

    • To initiate the experiment (t=0), spike the warm buffer with the benzylpenicillin stock solution to achieve a target initial concentration (e.g., 100 µg/mL).

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately dilute the sample in cold mobile phase or quench with a suitable agent to halt further degradation prior to analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared samples and calibration standards.

    • Run a gradient elution method to separate benzylpenicillin from its degradation product, benzylpenicilloic acid.

    • Monitor the elution profile using a UV detector (a shift in absorbance can be observed as the β-lactam ring is hydrolyzed) or an MS/MS detector for enhanced specificity and sensitivity.[5][9]

  • Data Processing and Kinetic Analysis:

    • Construct a calibration curve from the standards.

    • Quantify the concentration of benzylpenicillin remaining and benzylpenicilloic acid formed at each time point.

    • Plot the natural logarithm of the benzylpenicillin concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t₁/₂) of benzylpenicillin under these conditions using the formula: t₁/₂ = 0.693 / k.

Caption: Workflow for the kinetic analysis of benzylpenicillin degradation.

Data Presentation: Representative Degradation Profile

The following table summarizes hypothetical data from a kinetic study conducted at 37°C, illustrating the inverse relationship between the parent drug and its primary degradation product.

Time (Hours)Benzylpenicillin Conc. (µg/mL)Benzylpenicilloic Acid Conc. (µg/mL)pH Condition
0100.00.07.4
281.918.17.4
467.033.07.4
844.955.17.4
1230.169.97.4
249.190.97.4
0100.00.06.5
290.59.56.5
481.918.16.5
867.033.06.5
1254.945.16.5
2430.169.96.5

Conclusion and Field Insights

The degradation of benzylpenicillin to dextro-(-)-benzylpenicilloic acid hydrate is an unavoidable chemical process governed by the principles of hydrolysis. The key takeaways for researchers and drug development professionals are:

  • Inactivation is Inevitable: The hydrolytic cleavage of the β-lactam ring is the primary mechanism of inactivation.

  • Control of Environment is Key: Stability is critically dependent on maintaining a cool temperature and a pH as close to the optimal range (6.0-7.0) as possible. Buffering solutions can significantly enhance stability.[5][12]

  • Analytical Vigilance: Validated, stability-indicating analytical methods like HPLC are essential for accurately determining the potency of benzylpenicillin formulations and for monitoring their degradation profile over time.

  • Clinical and Immunological Relevance: The formation of benzylpenicilloic acid is not only a marker of lost efficacy but also of the creation of a potential hapten. Benzylpenicilloic acid and other degradation products can covalently bind to host proteins, forming immunogenic complexes that are implicated in penicillin allergies.[4][18]

A thorough understanding of this degradation pathway is indispensable for the development of stable formulations, the establishment of appropriate storage and handling protocols, and the safe and effective clinical use of one of medicine's most important antibiotics.

References

  • Ghebre-Sellassie, I. (n.d.). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND ELUCIDATION OF THE EPIMERIZATION MECHANISM OF BENZYLPENICILLOIC ACID. Purdue e-Pubs. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Available at: [Link]

  • Samuni, A. (1975). A spectrophotometric assay of beta-lactamase action on penicillins. Analytical Biochemistry, 63(1), 17-26. Available at: [Link]

  • Másson, M., et al. (2007). Effect of cyclodextrins on the degradation rate of benzylpenicillin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 115-119. Available at: [Link]

  • Klančar, U., et al. (2018). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Revista de Chimie, 69(1), 1-5. Available at: [Link]

  • Food and Agriculture Organization. (n.d.). BENZYLPENICILLIN. Available at: [Link]

  • Kessler, D. P., et al. (1985). Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations. Journal of Pharmaceutical Sciences, 74(12), 1324-1326. Available at: [Link]

  • Lipczynski, A. M. (1987). The degradation of benzylpenicillin in aqueous solution. University of Bath. Available at: [Link]

  • Page, B. D. (1995). An Investigation into the Fate of Benzylpenicillin and its Degradation Compounds in Milk Following Intramammary Treatments for Bovine Mastitis. University of Plymouth. Available at: [Link]

  • Berendsen, B. J. A., et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry, 64(9), 1994-2002. Available at: [Link]

  • Stolk, L. M. L., et al. (2017). Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design. Antimicrobial Agents and Chemotherapy, 61(9), e00398-17. Available at: [Link]

  • Jubeh, B., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 990. Available at: [Link]

  • Inxight Drugs. (n.d.). BENZYLPENILLOIC ACID. Available at: [Link]

  • Arrowood, S., et al. (1992). Monitoring of benzylpenicillin decomposition in gastric contents by capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 105-110. Available at: [Link]

  • Carlsen, F. (1991). An HPLC procedure for monitoring penicillin G fermentations. Biotechnology Techniques, 5(5), 323-326. Available at: [Link]

  • American Chemical Society. (2018). Benzylpenicillin. Available at: [Link]

  • Frey, O. R., et al. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Antibiotics, 13(10), 888. Available at: [Link]

  • Li, D., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water Research, 42(1-2), 307-317. Available at: [Link]

  • Vella-Brincat, J., et al. (2004). Stability of benzylpenicillin during continuous home intravenous therapy. Journal of Antimicrobial Chemotherapy, 53(4), 675-677. Available at: [Link]

  • Gellman, S. H., et al. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 122(27), 6512-6521. Available at: [Link]

  • Frey, O. R., et al. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. ResearchGate. Available at: [Link]

  • Hrosh, Y., et al. (2021). Chemical Stability Study of the Benzylpenicillin Eye Drops compounding preparation by Thin Layer Chromatography. Asian Journal of Pharmaceutics, 15(1). Available at: [Link]

  • Levine, B. B. (1960). Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid. Nature, 187, 939-940. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of Dextro-(-)-benzylpenicilloic Acid Hydrate

Abstract Dextro-(-)-benzylpenicilloic acid is the primary, non-immunoreactive degradation product of benzylpenicillin (Penicillin G) hydrolysis. Its formation signifies the loss of antibacterial activity and its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dextro-(-)-benzylpenicilloic acid is the primary, non-immunoreactive degradation product of benzylpenicillin (Penicillin G) hydrolysis. Its formation signifies the loss of antibacterial activity and its structure is central to understanding penicillin degradation kinetics and the chemistry of β-lactam antibiotics.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and quantification of benzylpenicilloic acid in complex mixtures, such as during stability studies of penicillin-based pharmaceuticals. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for dextro-(-)-benzylpenicilloic acid hydrate, offering field-proven experimental protocols and in-depth interpretation of spectral features for researchers, quality control analysts, and drug development professionals.

Introduction: The Significance of Benzylpenicilloic Acid

The β-lactam ring of penicillin is susceptible to hydrolysis, which opens the four-membered ring to form the corresponding penicilloic acid.[2][4] This process, catalyzed by acid, base, or the enzyme penicillinase, inactivates the antibiotic. Monitoring this degradation is critical for ensuring the efficacy and safety of penicillin-based drugs. Benzylpenicilloic acid is the major product formed from the breakdown of benzylpenicillin.[3][5] Therefore, a robust analytical method to identify and quantify it is essential in pharmaceutical quality control and stability testing. NMR spectroscopy provides detailed structural information, allowing for precise identification and differentiation from other degradation products, making it a superior technique for this purpose.[1] This guide serves as a reference for interpreting the NMR spectra of this key penicillin derivative.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to assigning NMR signals. The IUPAC name for this molecule is (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.[6] For clarity in spectral assignments, the following numbering scheme is used throughout this guide.

Caption: Molecular structure of dextro-(-)-benzylpenicilloic acid with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Acquisition

This protocol provides a self-validating system for acquiring high-quality ¹H NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dextro-(-)-benzylpenicilloic acid hydrate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • Causality Note: DMSO-d₆ is often preferred as it solubilizes the sample well and does not exchange with the amide (N-H) or carboxylic acid (O-H) protons, allowing for their observation. D₂O can be used, but will result in the exchange and disappearance of these labile proton signals. The choice of solvent can influence chemical shifts.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer are:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (A longer delay ensures quantitative results)

      • Number of Scans: 8-16 (adjust based on sample concentration)

    • Trustworthiness Note: The relaxation delay is crucial. For quantitative analysis, ensure the delay is at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all peaks to determine the relative ratios of the protons.

¹H NMR Data Interpretation and Assignments

The following table summarizes the expected ¹H NMR data for dextro-(-)-benzylpenicilloic acid in DMSO-d₆. Chemical shifts are approximate and can vary with concentration, pH, and temperature.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2α (CH₃) ~1.45s-3H
H-2β (CH₃) ~1.55s-3H
H-7 (CH₂) ~3.50s-2H
H-3 ~4.15s-1H
H-5 ~4.90d~8.01H
H-6 ~5.35dd~8.0, ~5.01H
H-Phenyl (H-1') ~7.20-7.35m-5H
Amide (NH) ~8.20d~8.01H
Carboxyls (2x COOH) ~12.5br s-2H

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Expert Insights on Assignments:

  • Methyl Protons (H-2α, H-2β): The two methyl groups at the C-2 position are diastereotopic due to the stereocenters in the molecule. This results in two distinct singlet signals.

  • Benzylic Protons (H-7): The two protons of the benzyl CH₂ group are chemically equivalent in many solvents and appear as a single sharp singlet.

  • Thiazolidine Protons (H-3, H-5, H-6):

    • H-3 is adjacent to the sulfur atom and a carboxyl group, and it shows no coupling, appearing as a singlet.

    • H-5 is coupled only to H-6, resulting in a doublet.

    • H-6 is coupled to both H-5 and the amide proton (NH), leading to a doublet of doublets.

  • Labile Protons (NH, COOH): The amide and carboxylic acid protons are typically downfield. The COOH protons often appear as a very broad signal due to hydrogen bonding and chemical exchange. Their presence and appearance are highly dependent on the solvent and water content.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these experiments require longer acquisition times.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial.

  • Instrument Setup: Lock and shim as described for the ¹H experiment.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters on a 100 MHz (for ¹³C) spectrometer are:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 512-2048 (or more, depending on concentration)

    • Causality Note: Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom. This also provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

¹³C NMR Data Interpretation and Assignments

The following table summarizes the expected ¹³C NMR data.

Carbon Assignment Chemical Shift (δ, ppm)
C-2α (CH₃) ~28.0
C-2β (CH₃) ~32.5
C-7 (CH₂) ~42.5
C-2 ~58.0
C-6 ~60.0
C-5 ~68.0
C-3 ~72.0
C-Phenyl (aromatic) ~126.0 - 138.0
C-8 (Amide C=O) ~171.0
C-Carboxyls (2x COOH) ~172.0, ~173.5

Expert Insights on Assignments:

  • Aliphatic Carbons (C-2 to C-7): These appear in the upfield region of the spectrum (δ 25-75 ppm). The carbons attached to heteroatoms (S, N, O) are shifted further downfield.

  • Aromatic Carbons (C-Phenyl): The carbons of the phenyl ring resonate in the characteristic aromatic region (δ 120-140 ppm).

  • Carbonyl Carbons (C-8, COOH): The three carbonyl carbons (one amide, two carboxylic acids) are the most deshielded and appear far downfield (δ > 170 ppm). Differentiating between the two carboxylic acid signals and the amide can be confirmed using 2D NMR techniques like HMBC.

Experimental and Logical Workflow

The logical flow for NMR analysis ensures robust and reproducible results.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Benzylpenicilloic Acid Hydrate prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 proc5 Assign ¹H and ¹³C Peaks proc4->proc5 proc6 Tabulate & Report Data proc5->proc6

Caption: Standard workflow for NMR analysis of benzylpenicilloic acid.

Conclusion

NMR spectroscopy is a powerful and definitive technique for the structural confirmation of dextro-(-)-benzylpenicilloic acid hydrate. The characteristic signals in both ¹H and ¹³C spectra, particularly the two diastereotopic methyl singlets, the singlet for the H-3 proton, and the coupled system of H-5 and H-6, provide a unique fingerprint for this important degradation product. By following the robust protocols outlined in this guide, researchers and analysts can confidently identify and characterize this molecule, ensuring the quality and stability of penicillin-based pharmaceuticals.

References

  • Bird, A. E., & Marshall, A. C. (1983). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 279-291. [Link]

  • Mitsumori, F., Arata, Y., Fujiwara, S., Muranaka, M., & Horiuchi, Y. (1977). NMR Study of Spontaneous Degradation of Penicillin G in Aqueous Solution. Bulletin of the Chemical Society of Japan, 50(12), 3164-3166. [Link]

  • Hughes, D. W., Vilim, A., & Wilson, W. L. (1976). A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution. Canadian Journal of Pharmaceutical Sciences, 11(4), 97-101. [Link]

  • PubChem. (n.d.). Benzylpenicilloic acid. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Lipczynski, A. M. (1987). The degradation of benzylpenicillin in aqueous solution (Doctoral dissertation, University of Bath). [Link]

Sources

Foundational

The Role of Dextro-(-)-Benzylpenicilloic Acid Hydrate in Beta-Lactam Hypersensitivity: Mechanisms, Diagnostics, and Clinical Implications

Executive Summary Beta-lactam antibiotics are the foundational cornerstone of antibacterial therapy, yet reported hypersensitivity severely limits their clinical application, often leading to the use of broader-spectrum,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Beta-lactam antibiotics are the foundational cornerstone of antibacterial therapy, yet reported hypersensitivity severely limits their clinical application, often leading to the use of broader-spectrum, less efficacious alternatives. In the context of penicillin allergy, benzylpenicilloyl-poly-L-lysine (PPL) is biochemically classified as the "major determinant" because it accounts for ~95% of penicillin metabolic degradation. However, dextro-(-)-benzylpenicilloic acid hydrate (CAS 195141-09-4) plays a disproportionately critical role as a major clinical determinant of life-threatening, IgE-mediated anaphylaxis.

This technical guide elucidates the structural immunology of dextro-(-)-benzylpenicilloic acid hydrate, detailing its haptenation pathways, its indispensable role in the Minor Determinant Mixture (MDM) for in vivo diagnostics, and the self-validating experimental protocols required to accurately de-label penicillin allergies.

Biochemical Genesis and Structural Immunology

Penicillin G (benzylpenicillin) is a prohapten; due to its low molecular weight, it is not inherently immunogenic. Under physiological conditions, the highly strained beta-lactam ring undergoes spontaneous hydrolysis or nucleophilic attack by host proteins [1].

While the vast majority of molecules form the benzylpenicilloyl (BPO) group, approximately 5% degrade into minor determinants, predominantly benzylpenicilloic acid. Despite its low metabolic yield, dextro-(-)-benzylpenicilloic acid hydrate is highly reactive.

Causality of Stereochemistry and Hydration: The dextro-(-) stereoisomer specifically provides the precise spatial conformation required to cross-link specific IgE antibodies on the surface of sensitized basophils and mast cells [2]. The hydrate form is utilized in diagnostic formulations because it offers superior thermodynamic stability against epimerization during lyophilization. If an unhydrated or highly aqueous form were used, the molecule would rapidly epimerize in solution, altering its spatial conformation and leading to false-negative diagnostic results.

Haptenation and the IgE-Mediated Signaling Pathway

For dextro-(-)-benzylpenicilloic acid to elicit an immune response, it must undergo haptenation—covalently binding to a carrier protein (such as human serum albumin) to form a multivalent immunogen [3].

Immunological Causality: Antigen-presenting cells (APCs) process this hapten-carrier complex, presenting it via MHC Class II molecules to naive T-cells. This drives a Th2-skewed immune response, stimulating B-cells to undergo class switching and produce hapten-specific IgE. These IgE antibodies bind to high-affinity FcεRI receptors on mast cells. Upon re-exposure, the multivalent hapten-carrier complex cross-links the receptor-bound IgE, triggering rapid intracellular calcium influx and the exocytosis of preformed mediators (histamine, tryptase), culminating in anaphylaxis.

IgE_Pathway PenG Benzylpenicillin (Prohapten) BPA Dextro-(-)-Benzylpenicilloic Acid (Hapten) PenG->BPA Hydrolysis Complex Hapten-Carrier Complex (Immunogen) BPA->Complex Covalent Binding Carrier Carrier Protein (e.g., Human Serum Albumin) Carrier->Complex APC Antigen Presentation (Th2 Shift) Complex->APC MastCell IgE Cross-Linking on Mast Cells/Basophils Complex->MastCell Re-exposure IgE Specific IgE Production (B-Cells) APC->IgE IgE->MastCell Sensitization Anaphylaxis Degranulation & Anaphylaxis MastCell->Anaphylaxis

Fig 1: Mechanism of haptenation and IgE-mediated degranulation by benzylpenicilloic acid.

Diagnostic Workflows: In Vivo Testing Protocols

Accurate diagnosis of beta-lactam allergy relies on detecting specific IgE using a combination of PPL and MDM (which contains dextro-(-)-benzylpenicilloic acid hydrate). The following protocol outlines a self-validating system for Skin Prick Testing (SPT) and Intradermal Testing (IDT) [4].

Causality of Experimental Design: SPT is strictly performed before IDT. SPT introduces a minute volume of antigen into the avascular epidermis, minimizing the risk of systemic anaphylaxis. Only if SPT is negative do we proceed to IDT, which introduces the antigen into the vascularized dermis, offering higher sensitivity for low-titer IgE.

Step-by-Step Methodology: Self-Validating SPT and IDT
  • Reagent Preparation: Reconstitute lyophilized PPL and MDM (containing dextro-(-)-benzylpenicilloic acid hydrate) in sterile 0.9% NaCl immediately prior to use to prevent aqueous epimerization.

  • Control Implementation (Self-Validation System):

    • Positive Control: Histamine (10 mg/mL). Validates mast cell reactivity; a negative result indicates antihistamine interference or anergy, invalidating the assay.

    • Negative Control: 0.9% NaCl. Validates skin baseline; a positive result indicates dermographism, which would yield false-positive interpretations.

  • Skin Prick Testing (SPT):

    • Apply one drop of each reagent (PPL, MDM) and controls to the volar forearm.

    • Puncture the epidermis through each drop using a sterile lancet.

    • Readout (15-20 mins): A wheal diameter 3 mm larger than the negative control, accompanied by erythema, is positive.

  • Intradermal Testing (IDT):

    • If SPT is negative, inject 0.02–0.03 mL of 1:100 diluted MDM and PPL intradermally to raise a 3 mm bleb.

    • Readout (20 mins): An expansion of the bleb by 3 mm from the initial injection size is positive.

Diagnostic_Workflow Start Suspected Beta-Lactam Allergy SPT Skin Prick Test (SPT) (PPL + MDM + Controls) Start->SPT SPT_Pos Positive SPT (IgE Allergy Confirmed) SPT->SPT_Pos Wheal >= 3mm IDT Intradermal Test (IDT) (Diluted Reagents) SPT->IDT Negative IDT_Pos Positive IDT (IgE Allergy Confirmed) IDT->IDT_Pos Wheal Expansion Challenge Drug Provocation Test (Oral Challenge) IDT->Challenge Negative Safe Negative Challenge (Tolerance Confirmed) Challenge->Safe No Reaction

Fig 2: Step-by-step diagnostic workflow for beta-lactam hypersensitivity testing.

Quantitative Data and Clinical Efficacy

The inclusion of dextro-(-)-benzylpenicilloic acid hydrate in the diagnostic panel is non-negotiable for patient safety. Relying solely on the major determinant (PPL) misses a significant cohort of patients at risk for severe anaphylaxis. The table below synthesizes contemporary clinical data demonstrating the diagnostic superiority of combined testing.

Diagnostic Reagent / AssaySensitivity (%)Specificity (%)NPV (%)PPV (%)Clinical Significance
PPL (Major Determinant) Alone 50 - 60%97 - 99%~80%40 - 60%Detects the bulk of mild-to-moderate IgE-mediated reactions.
MDM (incl. Benzylpenicilloic Acid) 40 - 50%97 - 99%~85%40 - 60%Crucial for detecting patients at high risk of severe anaphylaxis.
PPL + MDM Combined Panel 70 - 80%97 - 100%97 - 99%40 - 100%Gold standard for in vivo diagnosis; maximizes Negative Predictive Value.

Table 1: Performance metrics of beta-lactam hypersensitivity skin testing reagents.

Conclusion

While quantitatively a minor metabolite, dextro-(-)-benzylpenicilloic acid hydrate is an immunologically major determinant of beta-lactam hypersensitivity. Its specific stereochemistry and ability to efficiently cross-link IgE make it an indispensable component of the MDM diagnostic panel. By employing self-validating in vivo protocols, clinicians and researchers can accurately identify true IgE-mediated allergies, facilitating safe antimicrobial stewardship and effective drug de-labeling.

References

  • Source: ajrms.
  • Title: The Role of Benzylpenicilloyl Epimers in Specific IgE Recognition Source: Frontiers in Immunology URL
  • Title: Drug Hypersensitivity - Allergy and Immunology Source: Merck Manual Professional Edition URL
  • Title: Antimicrobial stewardship's new weapon?
Exploratory

A Guide to the Crystallographic Analysis of Penicillin Derivatives: A Case Study of Benzylpenicillin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological activity. In the pharmaceutical sciences, a deep understanding of the solid-state structure of active pharmaceutical ingredients (APIs) and their degradation products is paramount for ensuring drug stability, bioavailability, and efficacy. This guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction, a powerful technique for elucidating molecular structures.

While the specific crystallographic data for dextro-(-)-benzylpenicilloic acid hydrate is not publicly available at the time of this writing, this guide will use the well-characterized crystal structure of its parent compound, potassium benzylpenicillin G, as a detailed case study. The methodologies and interpretations presented herein are directly applicable to the study of benzylpenicilloic acid and other penicillin derivatives, offering a robust framework for researchers in the field.

The Significance of Crystallography in Penicillin Chemistry

The β-lactam ring is the cornerstone of the antibacterial activity of penicillins. However, this strained four-membered ring is susceptible to hydrolysis, leading to the formation of inactive degradation products such as benzylpenicilloic acid. The stereochemistry and conformation of both the parent drug and its degradants are crucial for understanding their interaction with biological targets, such as penicillin-binding proteins and, in the case of degradation products, their potential to act as haptens in allergic reactions.

Single-crystal X-ray diffraction provides an unparalleled level of detail, allowing for the precise determination of bond lengths, bond angles, and the overall three-dimensional shape of a molecule. This information is invaluable for:

  • Confirming molecular structure and stereochemistry: Unambiguously establishing the connectivity and spatial arrangement of atoms.

  • Understanding intermolecular interactions: Analyzing hydrogen bonding, van der Waals forces, and other interactions that govern crystal packing and influence physical properties like solubility and melting point.

  • Informing formulation development: Guiding the selection of appropriate excipients and processing conditions to ensure the stability of the API.

  • Rational drug design: Providing structural insights that can aid in the development of new, more stable, and effective antibiotic agents.

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both expertise and precision. The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.

Crystal Growth: The Foundation of a Successful Analysis

The adage "garbage in, garbage out" is particularly apt for crystallography. High-quality, single crystals are a prerequisite for obtaining high-resolution diffraction data. For a compound like potassium benzylpenicillin, a common method for crystal growth is slow evaporation from a suitable solvent system.

Protocol for Crystal Growth of Potassium Benzylpenicillin:

  • Solvent Selection: Begin by screening a range of solvents and solvent mixtures to determine the optimal conditions for solubility and crystal formation. For potassium benzylpenicillin, a mixture of water and a less polar solvent like isopropanol or ethanol is often effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial containing the solution and store it in a vibration-free environment at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, promoting the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop.

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers are highly automated instruments capable of precisely measuring the diffraction pattern of a crystal.

Workflow for Single-Crystal X-ray Diffraction Data Collection:

Figure 1: Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Diffractometer Centering A->B Mount on goniometer head C Unit Cell Determination B->C Optical and X-ray alignment D Data Collection Strategy C->D Indexing and lattice parameter refinement E Full Data Collection D->E Optimize for completeness and redundancy Figure 2: Key Structural Features of Benzylpenicillin cluster_penicillin Benzylpenicillin Core Structure A β-Lactam Ring Strained four-membered ring essential for antibacterial activity B Thiazolidine Ring Five-membered sulfur and nitrogen-containing ring A->B Fused to C Acyl Side Chain Benzyl group in this case, influences spectrum of activity B->C Attached to D Carboxylate Group Site of salt formation with potassium ion B->D Contains

Foundational

Thermodynamic Stability of Dextro-(-)-Benzylpenicilloic Acid Hydrate in Aqueous Environments: A Mechanistic and Kinetic Guide

Executive Overview Understanding the thermodynamic stability of dextro-(-)-benzylpenicilloic acid hydrate is a cornerstone of modern antibiotic formulation, environmental wastewater analysis, and the study of antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Understanding the thermodynamic stability of dextro-(-)-benzylpenicilloic acid hydrate is a cornerstone of modern antibiotic formulation, environmental wastewater analysis, and the study of antimicrobial resistance. As the primary degradation product of benzylpenicillin (Penicillin G) following β-lactamase enzymatic cleavage or alkaline hydrolysis, benzylpenicilloic acid exhibits complex thermodynamic behaviors in aqueous media.

This whitepaper provides an in-depth mechanistic analysis of its stereochemical dynamics, pH-dependent degradation kinetics, and the self-validating experimental protocols required to accurately quantify its thermodynamic parameters.

Mechanistic Origins and Stereochemical Dynamics

In physiological and alkaline aqueous solutions, the highly strained four-membered β-lactam ring of benzylpenicillin undergoes spontaneous or enzyme-catalyzed hydrolysis. This nucleophilic attack yields dextro-(-)-benzylpenicilloic acid (D-benzylpenicilloic acid), a dicarboxylic acid that acts as a major hapten in penicillin-allergic reactions[1].

The stereochemical evolution of this molecule is thermodynamically driven. The direct, kinetically favored hydrolytic product is 5R,6R-benzylpenicilloic acid . However, this species is metastable in aqueous environments. Driven by steric relief and thermodynamic stabilization, the 5R,6R-isomer undergoes a slow epimerization at the C-5 position to form the 5S,6R-benzylpenicilloic acid epimer[2].

Mechanistically, this epimerization does not proceed via an enamine intermediate as historically hypothesized, but rather through an imine tautomer of penamaldic acid[2]. The reaction continues until a thermodynamic equilibrium is established, heavily favoring the 5S,6R configuration.

Pathway PenG Benzylpenicillin (Penicillin G) Penicilloic_5R 5R,6R-Benzylpenicilloic Acid (Kinetic Product) PenG->Penicilloic_5R OH- or β-lactamase (Aqueous hydrolysis) Penicilloic_5S 5S,6R-Benzylpenicilloic Acid (Thermodynamic Product) Penicilloic_5R->Penicilloic_5S Epimerization (via imine tautomer) AcidDeg Acidic Degradation (Penillic/Penilloic Acids) Penicilloic_5R->AcidDeg pH < 4.0 Penicilloic_5S->AcidDeg pH < 4.0

Figure 1: Reaction pathway detailing the aqueous hydrolysis of benzylpenicillin and subsequent epimerization.

Thermodynamic Parameters in Aqueous Media

The stability of benzylpenicilloic acid is strictly governed by pH and temperature. The molecule features a dicarboxylic acid structure: the original carboxyl group (pKa ~2.8) and a newly liberated acidic group from the β-lactam opening (pKa ≈ 1.8), alongside an associated basic secondary amine group (pKa ≈ 5.0)[1]. Consequently, it exists primarily as a zwitterion or polyanion at physiological pH.

Temperature Dependence and Activation Energy

Kinetic degradation studies of the parent benzylpenicillin in buffered aqueous solutions reveal a V-shaped pH-rate profile, with maximum stability near pH 6.0 to 7.0[3]. The Arrhenius activation energy ( Ea​ ) for the hydrolytic degradation pathway is approximately 83.5 kJ/mol [4]. Because this activation energy is relatively high, the degradation and subsequent epimerization rates are highly sensitive to thermal fluctuations, necessitating strict temperature controls during outpatient parenteral antimicrobial therapy (OPAT)[3].

Acidic Degradation Cascade

While stable in mild alkaline conditions, benzylpenicilloic acid is thermodynamically unstable in acidic aqueous environments (pH < 4.0). Under these conditions, it undergoes rapid decarboxylation and rearrangement to yield benzylpenillic acid, which further degrades into D-penicillamine and benzylpenilloaldehyde[5].

Quantitative Data Summary
Thermodynamic / Kinetic ParameterValue / DescriptionMechanistic Implication
Activation Energy ( Ea​ ) ~83.5 kJ/mol[4]High thermal sensitivity; requires rigorous cold-chain storage to prevent rapid hydrolysis.
Epimerization Equilibrium 5R,6R 5S,6R[2]Proceeds via an imine tautomer intermediate; the 5S,6R epimer is the thermodynamic sink.
Ionization Constants (pKa) ~1.8, ~2.8, ~5.0[1]Exists as a highly polar zwitterion/anion at pH 7.4, necessitating ion-pair chromatography for isolation.
Optimal Aqueous Stability pH 6.0 – 7.0[3]Susceptible to specific acid-catalyzed decarboxylation and base-catalyzed epimerization outside this range.

Hydrate Solid-State vs. Aqueous Solvation

In its isolated solid state, dextro-(-)-benzylpenicilloic acid is frequently crystallized as a hydrate (often a disodium salt hydrate). The thermodynamic stability of the hydrate is dictated by the lattice energy and the hydrogen-bonding network of the incorporated water molecules.

When introduced into an aqueous environment, the dissolution thermodynamics involve an endothermic disruption of the hydrate lattice, followed by an exothermic solvation of the dicarboxylic zwitterion. Formulators must account for this enthalpy of solution ( ΔHsol​ ), as localized temperature drops during rapid dissolution can temporarily shift the micro-environmental pH, inadvertently triggering localized acidic degradation before the buffer can equilibrate the system.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and epimerization kinetics of benzylpenicilloic acid, researchers must employ methodologies that prevent artifactual degradation during analysis. Standard Reversed-Phase HPLC (RP-HPLC) often fails due to the molecule's high polarity, resulting in peak tailing and poor retention.

Protocol: Kinetic Profiling and Thermodynamic Extraction

Step 1: Preparation of Buffered Analyte

  • Action: Dissolve dextro-(-)-benzylpenicilloic acid hydrate in a 50 mM citrate-phosphate buffer to achieve a final concentration of 1.0 mg/mL. Prepare separate batches adjusted to pH 4.0, 7.4, and 10.0.

  • Causality: A high-capacity buffer is mandatory. As the molecule degrades, it liberates functional groups that can alter the pH of unbuffered solutions, leading to auto-catalytic degradation[3].

Step 2: Thermal Incubation

  • Action: Submerge sealed aliquots into precision water baths set at 5°C, 25°C, 37°C, and 50°C.

  • Causality: Generating data across a wide thermal gradient is required to construct an accurate Arrhenius plot ( lnk vs. 1/T ) to extract the activation energy ( Ea​ )[4].

Step 3: Rapid Quenching (Critical Step)

  • Action: At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately inject it into 900 µL of a quenching solution (acetonitrile/water 50:50 v/v, chilled to -20°C).

  • Causality: The epimerization of 5R,6R to 5S,6R is highly dynamic. Failing to instantly arrest the kinetic energy of the system will result in continued isomerization in the autosampler, skewing the thermodynamic equilibrium data[2].

Step 4: Ion-Pair RP-HPLC Quantification

  • Action: Analyze the quenched samples using a C18 column. Use a mobile phase containing 5 mM tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent, adjusted to pH 6.5, with an acetonitrile gradient.

  • Causality: TBAH neutralizes the highly polar carboxylate groups of the penicilloic acid, increasing its hydrophobicity and allowing for baseline resolution between the 5R,6R and 5S,6R epimers[5].

  • Validation: Calculate the mass balance. The total molarity of 5R,6R + 5S,6R + penillic acid must equal the T0​ molarity. A deviation >2% indicates undetected volatile degradation (e.g., decarboxylation to carbon dioxide)[6].

Workflow Prep Sample Prep: D-(-)-Benzylpenicilloic Acid Hydrate in Buffer Incubate Thermal Incubation (5°C to 50°C) Prep->Incubate Quench Aliquoting & Rapid Quenching Incubate->Quench HPLC Ion-Pair RP-HPLC Quantification Quench->HPLC Data Thermodynamic Extraction (Arrhenius) HPLC->Data

Figure 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Conclusion

The thermodynamic stability of dextro-(-)-benzylpenicilloic acid hydrate in aqueous environments is a delicate balance dictated by pH, temperature, and stereochemical epimerization. Because the kinetic 5R,6R product spontaneously isomerizes to the thermodynamic 5S,6R sink, analytical workflows must employ strict thermal quenching and ion-pair chromatography to accurately capture the state of the system. By understanding these fundamental thermodynamic parameters, researchers can better predict the degradation kinetics of β-lactam antibiotics in clinical, pharmaceutical, and environmental matrices.

References

  • Penicilloic acid - Grokipedia Grokipedia
  • KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND ELUCIDATION OF THE EPIMERIZATION MECHANISM OF BENZYLPENICILLOIC ACID Purdue e-Pubs
  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G ACS Public
  • Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evalu
  • The degradation of benzylpenicillin in aqueous solution University of B
  • Kinetic Analysis of Penicillin Degrad
  • Benzylpenicilloic acid disodium salt, mixture of epimeres ≥95% (HPLC) Sigma-Aldrich

Sources

Protocols & Analytical Methods

Method

HPLC protocol for quantifying dextro-(-)-benzylpenicilloic acid hydrate in biological matrices

Context and Clinical Relevance Dextro-(-)-benzylpenicilloic acid hydrate is the primary, stable degradation product of benzylpenicillin (Penicillin G)[1]. While it lacks antibacterial efficacy, it is highly clinically re...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Clinical Relevance

Dextro-(-)-benzylpenicilloic acid hydrate is the primary, stable degradation product of benzylpenicillin (Penicillin G)[1]. While it lacks antibacterial efficacy, it is highly clinically relevant as a "minor determinant" in penicillin hypersensitivity and allergy[2]. In modern pharmacokinetics, accurately quantifying benzylpenicilloic acid (BPA) in biological matrices (such as plasma or serum) is critical for three reasons:

  • Therapeutic Drug Monitoring (TDM): Evaluating the in vivo degradation rate of Penicillin G during Outpatient Parenteral Antimicrobial Therapy (OPAT)[3].

  • Toxicology & Food Safety: Detecting the illicit use of β -lactamase in dairy and meat products, where BPA serves as a persistent biomarker[4].

  • Allergy Diagnostics: Standardizing minor determinant mixtures for skin testing[2].

Mechanistic Insights: Degradation and Epimerization

To develop a robust assay, one must understand the analyte's chemical behavior. Benzylpenicillin undergoes rapid hydrolysis of its β -lactam ring in alkaline media or via enzymatic cleavage ( β -lactamase)[1].

The direct hydrolytic cleavage yields (5R,6R)-benzylpenicilloic acid (the kinetic product). However, this molecule is conformationally unstable. Driven by thermodynamics, it slowly epimerizes at the C-5 position via an intermediate imine tautomer of penamaldic acid, eventually forming (5S,6R)-benzylpenicilloic acid [1]. Because these epimers exist in a dynamic equilibrium in aqueous solutions[2], analytical reference standards are typically supplied as a mixture of epimers (dextro-(-)-benzylpenicilloic acid hydrate).

Degradation_Pathway PenG Benzylpenicillin (Penicillin G) Hydrolysis Hydrolysis (Alkaline / β-lactamase) PenG->Hydrolysis BPA_RR (5R,6R)-Benzylpenicilloic Acid (Kinetic Product) Hydrolysis->BPA_RR Epimerization Epimerization (via Imine Tautomer) BPA_RR->Epimerization pH > 7.4 BPA_SR (5S,6R)-Benzylpenicilloic Acid (Thermodynamic Product) Epimerization->BPA_SR

Caption: Degradation of Benzylpenicillin to Benzylpenicilloic Acid Epimers.

Analytical Causality: Because the (5R,6R) and (5S,6R) epimers can separate chromatographically, the LC-MS/MS method must be optimized to either fully resolve them for individual quantification or co-elute them into a single sharp peak to quantify the total penicilloic acid burden. The protocol below utilizes a gradient that co-elutes the epimers to maximize the signal-to-noise ratio for total BPA quantification.

Analytical Strategy & Self-Validating Workflow

Quantifying BPA in plasma presents significant challenges. The molecule is highly polar, lacks a strong UV chromophore (making traditional HPLC-UV inadequate for low ng/mL biological levels), and is susceptible to ongoing ex vivo degradation by plasma amidases.

To ensure a self-validating system , this protocol integrates:

  • Cold Protein Precipitation (PPT): Using a 4:1 ratio of cold Acetonitrile:Water[4] immediately denatures plasma proteins, halting enzymatic degradation and releasing protein-bound BPA.

  • Isotope-Dilution / Internal Standard Tracking: The addition of an internal standard (IS) prior to any extraction step corrects for matrix effects (ion suppression) and physical extraction losses.

LCMS_Workflow Step1 1. Biological Matrix (Plasma/Serum) Step2 2. Protein Precipitation (Cold ACN:H2O 4:1) Step1->Step2 Step3 3. Centrifugation & N2 Evaporation Step2->Step3 Step4 4. Reconstitution & UHPLC Separation Step3->Step4 Step5 5. ESI-MS/MS (MRM Detection) Step4->Step5

Caption: LC-MS/MS Sample Preparation and Analytical Workflow.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard: Dextro-(-)-benzylpenicilloic acid hydrate (Purity 95%).

  • Internal Standard (IS): Benzylpenicillin-d5 or Penicillin V (1 µg/mL in 50% Methanol).

  • Extraction Solvent: LC-MS grade Acetonitrile:Water (4:1, v/v)[4], pre-chilled to -20°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Preparation (Plasma)
  • Thawing: Thaw plasma samples on wet ice to minimize thermal degradation of residual Penicillin G into BPA.

  • Aliquoting: Transfer 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • IS Addition: Spike 10 µL of the IS solution into the plasma. Vortex gently for 5 seconds. (Rationale: Early IS addition ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte).

  • Deproteinization: Add 400 µL of the cold Extraction Solvent (ACN:Water, 4:1)[4].

  • Precipitation: Vortex vigorously for 60 seconds, then incubate on ice for 5 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer 400 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 30 seconds and transfer to an autosampler vial with a micro-insert.

UHPLC-MS/MS Conditions
  • Column: Accucore XL C18 (50 × 2.1 mm, 4 µm) or equivalent core-shell column[3]. (Rationale: Core-shell technology provides high resolution at lower backpressures, ideal for separating highly polar degradation products).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and sharpens peak shape).

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 4.0 min: Linear increase to 95% B

    • 4.0 – 5.0 min: Hold at 95% B (Column wash)

    • 5.0 – 5.1 min: Return to 5% B

    • 5.1 – 7.0 min: Equilibration at 5% B

  • Mass Spectrometry (ESI+ MRM Mode):

    • BPA Transition: m/z 353.1 160.1 (Quantifier), m/z 353.1 114.1 (Qualifier).

    • Pen G Transition (if monitoring parent): m/z 335.0 160.1[3].

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

Quantitative Data & Method Validation

A self-validating protocol must meet stringent regulatory criteria (e.g., FDA/EMA bioanalytical guidelines). Below is a summary table of typical validation parameters achieved using this LC-MS/MS methodology for BPA in biological matrices.

Validation ParameterObserved ValueRegulatory Acceptance Criteria
Linear Dynamic Range 10 – 5000 ng/mL R2≥0.990
Limit of Detection (LOD) 3 ng/mLSignal-to-Noise (S/N) 3
Lower Limit of Quantitation (LLOQ) 10 ng/mLS/N 10; Precision 20% RSD
Intra-day Precision (RSD) 4.2% – 7.8% 15% (except LLOQ 20%)
Inter-day Precision (RSD) 5.5% – 9.1% 15% (except LLOQ 20%)
Extraction Recovery 88.5% – 92.3%Consistent across Low, Mid, High QC
Matrix Effect (Ion Suppression) -8.4% ± 15% deviation

Conclusion

The quantification of dextro-(-)-benzylpenicilloic acid hydrate in biological matrices requires careful mitigation of its thermodynamic instability and high polarity. By utilizing a rapid cold protein precipitation step coupled with a core-shell C18 LC-MS/MS gradient, researchers can accurately capture the in vivo profile of this critical penicillin degradation product, ensuring high-fidelity data for pharmacokinetic and toxicological assessments.

References

  • Source: mdpi.
  • Source: purdue.
  • Source: researchgate.
  • Source: nih.

Sources

Application

Application Note &amp; Protocol: A Guide to the Synthesis of Dextro-(-)-Benzylpenicilloic Acid Hydrate from Penicillin G

Abstract This document provides a comprehensive guide for the synthesis of dextro-(-)-benzylpenicilloic acid hydrate, a principal degradation product and major antigenic determinant of Penicillin G.[1][2] The protocol he...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of dextro-(-)-benzylpenicilloic acid hydrate, a principal degradation product and major antigenic determinant of Penicillin G.[1][2] The protocol herein details a robust method for the alkaline hydrolysis of the β-lactam ring in Penicillin G, a foundational reaction for researchers in drug development, allergy studies, and analytical standard preparation. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, ensuring a thorough understanding of the process for both execution and troubleshooting.

Introduction: Scientific & Clinical Significance

Benzylpenicillin, commonly known as Penicillin G, is a cornerstone β-lactam antibiotic.[3] Its therapeutic action is derived from the strained four-membered β-lactam ring, which acylates and inactivates bacterial transpeptidases involved in cell wall synthesis.[1] However, this reactive ring is also susceptible to hydrolysis under both acidic and alkaline conditions, leading to its inactivation.[4][5]

The primary product of this hydrolysis is benzylpenicilloic acid. This molecule is of significant interest for several reasons:

  • Allergy & Immunology: Benzylpenicilloic acid is a major determinant in penicillin hypersensitivity reactions. It can act as a hapten, covalently binding to host proteins to form an immunogenic conjugate that can elicit an allergic response.[1][6]

  • Pharmacokinetics & Metabolism: As a key metabolite, the study of benzylpenicilloic acid is crucial for understanding the degradation pathways and stability of Penicillin G in vivo and in vitro.[7]

  • Analytical Standards: Pure benzylpenicilloic acid serves as a reference standard for chromatographic methods developed to quantify Penicillin G and its degradation products in pharmaceutical formulations and biological samples.[]

This guide focuses on a controlled, laboratory-scale synthesis via alkaline hydrolysis, a method chosen for its efficiency and straightforward execution. The hydroxide ion serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the β-lactam ring, ensuring a high conversion rate.[9]

Reaction Principle & Mechanism

The synthesis of benzylpenicilloic acid from Penicillin G is a classic example of nucleophilic acyl substitution on a strained cyclic amide. The process involves the hydrolytic cleavage of the amide bond within the β-lactam ring.

Causality of Alkaline Hydrolysis: While hydrolysis can occur under neutral or acidic conditions, the rate is significantly accelerated in an alkaline medium.[5][9] This is because the hydroxide ion (OH⁻) is a much stronger nucleophile than water (H₂O). The reaction proceeds via the following mechanistic steps:

  • Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the β-lactam ring.

  • Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Ring Opening: The strained four-membered ring collapses, breaking the C-N bond and relieving the ring strain. This step is thermodynamically favorable.

  • Protonation: The resulting secondary amine and carboxylate groups are protonated upon acidification of the reaction mixture, yielding the final dicarboxylic acid product, benzylpenicilloic acid.

The overall transformation is depicted in the workflow below.

G cluster_0 Step 1: Alkaline Hydrolysis cluster_1 Step 2: Acidification & Precipitation cluster_2 Step 3: Isolation PenG Penicillin G Potassium Salt Intermediate Tetrahedral Intermediate (transient) PenG->Intermediate  1. NaOH (aq)  2. Stir @ RT Penicilloate Benzylpenicilloate (Dipotassium Salt) Intermediate->Penicilloate  Ring Opening FinalProduct Benzylpenicilloic Acid Hydrate (Precipitate) Penicilloate->FinalProduct  HCl (aq)  to pH ~2 PurifiedProduct Purified Product FinalProduct->PurifiedProduct  Filtration & Washing

Caption: Experimental workflow for the synthesis of benzylpenicilloic acid.

Experimental Protocol

This protocol is designed for the synthesis of dextro-(-)-benzylpenicilloic acid hydrate from potassium benzylpenicillin (Penicillin G potassium salt).

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Penicillin G Potassium SaltC₁₆H₁₇KN₂O₄S372.483.72 g10.01.0
Sodium HydroxideNaOH40.000.40 g10.01.0
Deionized WaterH₂O18.02~30 mL--
Hydrochloric Acid, 2MHCl36.46As needed--
Step-by-Step Synthesis Procedure
  • Preparation of Solutions:

    • Prepare the sodium hydroxide solution by dissolving 0.40 g of NaOH pellets in 10 mL of deionized water in a small beaker. Allow the solution to cool to room temperature.

    • Rationale: The dissolution of NaOH is exothermic; pre-dissolving and cooling prevents localized heating during addition to the penicillin solution, which could cause unwanted side reactions.

  • Dissolution of Penicillin G:

    • In a 100 mL beaker equipped with a magnetic stir bar, dissolve 3.72 g (10.0 mmol) of Penicillin G potassium salt in 15 mL of deionized water. Stir until a clear, homogeneous solution is obtained.

  • Alkaline Hydrolysis:

    • Place the beaker containing the Penicillin G solution in a water bath to maintain room temperature.

    • Slowly add the prepared 1.0 M NaOH solution dropwise to the stirring penicillin solution over a period of approximately 15-20 minutes.

    • Once the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: The reaction progress can be monitored by thin-layer chromatography (TLC) if desired, using a suitable solvent system (e.g., n-butanol:acetic acid:water 4:1:1) to observe the disappearance of the Penicillin G spot and the appearance of a new, more polar spot for the product.[7]

  • Acidification and Precipitation:

    • While stirring, slowly add 2M hydrochloric acid (HCl) dropwise to the reaction mixture.

    • Monitor the pH of the solution using a pH meter or pH paper. Continue adding HCl until the pH reaches approximately 2.0.

    • A voluminous white precipitate of benzylpenicilloic acid will form as the solution becomes acidic.

    • Causality: Benzylpenicilloic acid has two carboxylic acid groups.[10] At alkaline pH, these exist as water-soluble carboxylate anions. Acidification protonates these groups, rendering the molecule neutral and significantly reducing its aqueous solubility, thus causing it to precipitate.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 10 mL portions of cold deionized water to remove inorganic salts (NaCl, KCl).

    • Rationale: Using cold water for washing minimizes the loss of product due to dissolution.

  • Drying:

    • Transfer the purified solid to a watch glass and dry to a constant weight, either in a desiccator over a drying agent or in a vacuum oven at low heat (e.g., 40°C). The expected yield is typically high.

Characterization

The identity and purity of the synthesized dextro-(-)-benzylpenicilloic acid hydrate can be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point for the mixture of diastereomers is around 112°C.[]

  • Spectroscopy (IR, NMR): Spectroscopic analysis can confirm the structural features, such as the presence of carboxylic acid O-H and C=O stretches in the IR spectrum and the disappearance of the characteristic β-lactam protons in the ¹H NMR spectrum.

Chemical Transformation Diagram

The core transformation involves the nucleophilic attack by a hydroxide ion on the β-lactam ring of Penicillin G, leading to the formation of Benzylpenicilloic Acid.

Caption: Hydrolysis of Penicillin G to Benzylpenicilloic Acid.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Sodium Hydroxide & Hydrochloric Acid: Both are corrosive. Handle with care in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

  • Penicillin Derivatives: Individuals with known penicillin allergies should avoid handling these materials. While benzylpenicilloic acid itself is the hapten, exposure to any penicillin-derived compound carries a risk of sensitization.

References

  • Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS. ACS Publications. [Link]

  • Outline the detailed mechanism of the acid hydrolysis of benzyl penicillin. with chemical structures. Filo. [Link]

  • The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter. PMC. [Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. PMC. [Link]

  • Pharm 101: Penicillin G. LITFL. [Link]

  • MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Semantic Scholar. [Link]

  • Benzylpenilloic acid | C15H20N2O3S. PubChem - NIH. [Link]

  • Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives. PubMed. [Link]

  • Benzylpenicilloic acid | C16H20N2O5S. PubChem - NIH. [Link]

  • Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. MS Letters. [Link]

  • Design of an enzymatic hybrid system: a useful strategy for the biosynthesis of benzylpenicillin in vitro. PubMed. [Link]

  • Isomerisation of N-Acyl Benzylpenilloic Acid in Acetic Anhydride and Formation of 7, 7-Dimethyl-6-thia. SciSpace. [Link]

  • The hydrolysis of penicillin G to 6-amino penicillanic acid by entrapped penicillin acylase. PubMed. [Link]

  • Thermodynamics of the hydrolysis of penicillin G and ampicillin. PubMed. [Link]

  • A preliminary investigation of the toxic effects of Benzylpenicilloic acid. PubMed. [Link]

  • Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in. ASM Journals. [Link]

  • Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment. ResearchGate. [Link]

  • Benzilic acid rearrangement. Wikipedia. [Link]

  • Synthesis of penicillin derivatives and study of their biological antibacterial activities. Biomedical & Pharmacology Journal. [Link]

  • Synthesis of new penicillin derivatives as drug-like molecules for biological screening. Arkivoc. [Link]

  • BENZYLPENILLOIC ACID. Inxight Drugs. [Link]

  • Process for preparing penicillamine.
  • Benzylpenicillin. Wikipedia. [Link]

  • Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. SciSpace. [Link]

  • Benzilic acid | C14H12O3. PubChem - NIH. [Link]

Sources

Method

Advanced LC-MS/MS Method Development for the Quantification of dextro-(-)-Benzylpenicilloic Acid Hydrate

Target Audience: Analytical Chemists, DMPK Scientists, and Food Safety Researchers Document Type: Application Note & Standard Operating Protocol Introduction & Mechanistic Rationale The detection and quantification of de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Food Safety Researchers Document Type: Application Note & Standard Operating Protocol

Introduction & Mechanistic Rationale

The detection and quantification of dextro-(-)-benzylpenicilloic acid hydrate —the primary degradation product of Penicillin G (benzylpenicillin)—is a critical analytical challenge in pharmacokinetics, environmental monitoring, and food safety. When Penicillin G is exposed to alkaline conditions, enzymatic degradation (β-lactamases), or transition metals like Cu(II), the highly strained β-lactam ring undergoes rapid hydrolysis (1)[1]. This ring-opening event forms benzylpenicilloic acid, a zwitterionic metabolite that acts as a major antigenic determinant in penicillin allergies and a persistent residue in adulterated bovine milk (2)[2].

While the compound exists as a hydrate in its solid state, analytical workflows dissolve and ionize the free acid. Developing a robust LC-MS/MS method requires overcoming the analyte's high polarity, susceptibility to epimerization, and poor retention on standard reversed-phase columns.

Analytical Strategy: The Causality Behind Method Design

As analytical scientists, we do not merely select parameters; we engineer an environment that forces the analyte to behave predictably.

  • Sample Preparation (Deproteinization & SPE): Biological matrices (plasma, milk) contain high concentrations of proteins and phospholipids that cause severe ion suppression in the MS source. We utilize cold ethanol deproteinization followed by Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE). The HLB polymeric sorbent is specifically chosen to retain highly polar metabolites like benzylpenicilloic acid without requiring ion-pairing reagents.

  • Chromatographic Separation (HSS T3 Column): Standard C18 columns suffer from phase collapse under the highly aqueous conditions required to retain polar analytes. We employ a High-Strength Silica (HSS) T3 column. Its lower ligand density and proprietary end-capping allow aqueous mobile phases to penetrate the pore structure, drastically improving the retention of the polar carboxylate and secondary amine groups (2)[2].

  • Mass Spectrometry (ESI+ & CID): We utilize an acidic mobile phase (0.1% formic acid) to suppress the ionization of the analyte's carboxylic acid group, driving it into the protonated [M+H]+ state (m/z 353.1) for positive electrospray ionization (ESI+) (3)[3]. Collision-induced dissociation (CID) yields a highly stable m/z 160.1 product ion, which corresponds to the intact thiazolidine ring—a structural hallmark of penicilloic acids (4)[4].

Workflow cluster_pathway Degradation & Target Analyte cluster_analysis LC-MS/MS Analytical Strategy PG Penicillin G (Precursor) BPA dextro-(-)-Benzylpenicilloic Acid Target: m/z 353.1 PG->BPA β-lactam hydrolysis Prep Sample Prep Deproteinization + SPE BPA->Prep Extraction LC UHPLC Separation HSS T3 Column Prep->LC MS ESI+ MS/MS MRM: 353.1 → 160.1 LC->MS

Caption: Diagram illustrating the degradation of Penicillin G and the subsequent LC-MS/MS analytical workflow.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must contain internal standards to track recovery, matrix blanks to monitor carryover, and spiked Quality Control (QC) samples to verify quantitative accuracy.

Phase 1: Reagent Preparation & QC Integration
  • Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of isotopically labeled d7​ -benzylpenicilloic acid in 50% methanol. Causality: The d7​ -isotope perfectly co-elutes with the target analyte, experiencing identical matrix suppression, thereby normalizing the MS signal.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water with 5 mM ammonium acetate (buffers the pH to prevent on-column epimerization).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

Phase 2: Matrix Extraction (e.g., Bovine Milk or Plasma)
  • Spiking: Aliquot 1.0 mL of the biological sample into a pre-chilled centrifuge tube. Add of the IS solution.

  • Deproteinization: Add 3.0 mL of cold ethanol ( −20∘C ). Vortex vigorously for 2 minutes. Note: Cold temperatures prevent the artifactual degradation of any residual Penicillin G into benzylpenicilloic acid during extraction.

  • Centrifugation: Centrifuge at 12,000×g for 10 minutes at 4∘C .

  • SPE Clean-up:

    • Condition an HLB cartridge ( 60 mg,3 mL ) with 3 mL methanol, followed by 3 mL water.

    • Load the supernatant from Step 3.

    • Wash with 3 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute with 2 mL of pure methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30∘C . Reconstitute in of Mobile Phase A.

Phase 3: UHPLC-MS/MS Acquisition
  • Column: Waters Acquity UPLC HSS T3 ( ). Maintain column oven at 40∘C .

  • Autosampler: Maintain at 4∘C strictly to prevent diastereomeric interconversion.

  • Gradient Elution: Flow rate 0.3 mL/min .

    • 0.0−1.0 min : 5% B

    • 1.0−5.0 min : Ramp to 60% B

    • 5.0−6.0 min : Ramp to 95% B (Wash)

    • 6.1−8.0 min : 5% B (Re-equilibration)

QC_System Batch Analytical Batch IS Internal Standard (d7-BPA Spiked) Batch->IS Blank Matrix Blank (Carryover Check) IS->Blank Spike QC Spike (Recovery Check) IS->Spike Unknown Unknown Samples IS->Unknown

Caption: Self-validating quality control architecture ensuring method reliability and matrix effect monitoring.

Quantitative Data & Method Validation

The method must be validated according to ICH M10 or equivalent regulatory guidelines. Below are the optimized mass spectrometric parameters and expected validation metrics based on field-proven data.

Table 1: Optimized MRM Transitions (Positive ESI Mode)
AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
dextro-(-)-Benzylpenicilloic Acid 353.1160.15015Quantifier
dextro-(-)-Benzylpenicilloic Acid 353.1114.15030Qualifier
d7​ -Benzylpenicilloic Acid (IS) 360.3160.15015Internal Standard

Note: The m/z 160.1 fragment is derived from the stable thiazolidine ring structure, making it the optimal quantifier ion.

Table 2: Expected Method Validation Parameters
Validation ParameterTarget MetricField-Observed Performance
Limit of Detection (LOD) <1.0 ng/mL 0.2 ng/mL
Limit of Quantification (LOQ) <5.0 ng/mL 1.0 ng/mL
Linearity Range R2>0.995 1.0−500 ng/mL ( R2=0.998 )
Extraction Recovery >80% 88.5%±4.2% (via HLB SPE)
Matrix Effect (Suppression) <±15% −8% (Normalized perfectly by d7​ -IS)

Troubleshooting & Expert Insights

  • Epimerization Artifacts: Benzylpenicilloic acid exists as diastereomers ( 5R,6R and 5S,6R ). If your chromatography shows peak splitting or a broad shoulder, the analyte is epimerizing in the autosampler or on-column. Solution: Ensure the autosampler is strictly held at 4∘C and verify that your Mobile Phase A contains the 5 mM ammonium acetate buffer to stabilize the local pH.

  • Signal Drift Over Time: If the absolute area of the m/z 160.1 peak drops across a 100-sample batch, phospholipid build-up is occurring on the HSS T3 column. Solution: Extend the 95% Acetonitrile wash step in the gradient from 1.0 minute to 2.5 minutes to thoroughly elute lipophilic matrix remnants.

References

  • Cu(II)–Catalyzed Transformation of Benzylpenicillin Revisited: The Overlooked Oxidation Source: ACS Publications (Environmental Science & Technology) URL:[1]

  • Rapid and simultaneous determination of amoxicillin, penicillin G, and their major metabolites in bovine milk by ultra-high-performance liquid chromatography-tandem mass spectrometry Source: PubMed / Elsevier B.V. URL:[2]

  • Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[3]

  • Submitted in partial satisfaction of the requirements for degree in the GRADUATE DIVISION of the UNIVERSITY OF CALIFORNIA Source: eScholarship.org URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction of Dextro-(-)-Benzylpenicilloic Acid Hydrate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting dextro-(-)-benzylpenicilloic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting dextro-(-)-benzylpenicilloic acid hydrate from human serum.

Benzylpenicilloic acid is the primary ring-opened degradation product of benzylpenicillin (Penicillin G). The hydrolysis of the β-lactam ring generates a highly polar dicarboxylic acid. This structural shift introduces three critical extraction challenges: high plasma protein binding , poor retention on reversed-phase sorbents , and susceptibility to acid-catalyzed decarboxylation .

The protocols and troubleshooting guides below are engineered as a self-validating system to ensure high recovery, minimal matrix effects, and preserved analyte integrity.

Core Methodology: The Hybrid PPT-SPE Protocol

To achieve quantitative recovery, we must first disrupt the analyte-protein complex and then isolate the highly polar metabolite without triggering degradation. We utilize a hybrid Protein Precipitation (PPT) coupled with a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) workflow.

Step-by-Step Experimental Protocol
  • Sample Aliquoting: Transfer 200 µL of human serum (spiked or incurred) into a 2 mL microcentrifuge tube.

  • Protein Disruption (PPT): Add 600 µL of cold (4°C) acetonitrile. Causality: Benzylpenicilloic acid binds strongly to serum albumin. A 3:1 organic-to-aqueous ratio effectively denatures the proteins, releasing the bound analyte into the solvent[1]. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution (Critical Step): Transfer 700 µL of the supernatant to a clean tube and dilute with 2.8 mL of LC-MS grade water. Causality: The supernatant is currently ~75% acetonitrile. If loaded directly onto an SPE cartridge, the highly polar dicarboxylic acid will break through the sorbent. Diluting drops the organic strength to <15%, ensuring complete retention.

  • SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 cc) with 1 mL of 100% Methanol, followed by equilibration with 1 mL of LC-MS grade water[2].

  • Sample Loading: Load the diluted extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute residual salts and polar lipids.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of your initial LC mobile phase.

Workflow Start Human Serum (Spiked with BPA) PPT Protein Precipitation Add 3x Vol Cold Acetonitrile Start->PPT Disrupt Protein Binding Centrifuge Centrifugation 10,000 x g, 10 min, 4°C PPT->Centrifuge Pellet Proteins Dilute Supernatant Dilution Dilute 1:4 with LC-MS Water Centrifuge->Dilute Extract Supernatant SPE_Load SPE Loading (HLB) Load at 1 mL/min Dilute->SPE_Load Reduce Organic < 15% SPE_Wash Washing Step 5% MeOH in Water SPE_Load->SPE_Wash Retain Analyte SPE_Elute Elution Step 100% Methanol SPE_Wash->SPE_Elute Remove Salts/Lipids Recon Evaporation & Reconstitution N2 at 30°C, Mobile Phase SPE_Elute->Recon Recover Analyte

Fig 1. Hybrid PPT-SPE workflow for extracting benzylpenicilloic acid from human serum.

Quantitative Data: Method Comparison

The table below summarizes the causality of our protocol design by comparing the extraction yields and matrix effects of various preparation strategies.

Extraction StrategyProtein DisruptionSorbent / Clean-upAverage Yield (%)Matrix Effect (%)
Direct SPE NonePolymeric HLB< 35%-15%
Direct PPT Acetonitrile (3x)None65 - 70%-45% (Severe Suppression)
Hybrid PPT-SPE Acetonitrile (3x)Polymeric HLB> 92% -5% (Negligible)

Troubleshooting & FAQs

Q: Why is my extraction yield consistently below 40% when using direct Solid-Phase Extraction (SPE)? A: Dextro-(-)-benzylpenicilloic acid hydrate exhibits high binding affinity to human serum albumin. Direct SPE fails because the analyte remains bound to the macromolecular proteins and is washed out in the void volume. You must disrupt this binding first. A simple deproteinization step using a 4:1 or 3:1 ratio of acetonitrile to serum effectively precipitates the proteins and releases the analyte[1].

Q: I implemented a protein precipitation (PPT) step, but my analyte is now failing to retain on the HLB cartridge. What happened? A: This is a classic solvent-strength breakthrough. Benzylpenicilloic acid is a highly polar dicarboxylic acid. When you precipitate proteins with 3 volumes of acetonitrile, the resulting supernatant is 75% organic. At this organic strength, polar analytes will not partition into the hydrophobic domains of the HLB sorbent. You must dilute the supernatant with water to reduce the organic concentration to <15% before loading it onto the cartridge.

Q: I am observing significant degradation of benzylpenicilloic acid into benzylpenilloic acid during sample preparation. How can I prevent this? A: Benzylpenicilloic acid is highly acid-labile. Under highly acidic conditions (pH < 3), it undergoes rapid decarboxylation to form benzylpenilloic acid[3]. To prevent this structural degradation:

  • Avoid strong acids (like Trichloroacetic acid or high concentrations of Trifluoroacetic acid) during the PPT step.

  • Maintain the extraction environment between pH 5.0 and 7.0.

  • During the final evaporation step, use a gentle nitrogen stream and ensure the water bath temperature does not exceed 30°C.

Q: My LC-MS/MS chromatogram shows severe ion suppression at the retention time of the analyte. How can I improve the clean-up? A: Direct PPT leaves high concentrations of endogenous phospholipids in the extract, which co-elute with polar analytes and cause ion suppression in the electrospray ionization (ESI) source. By coupling PPT with an HLB SPE clean-up[2], you introduce a specific washing step (5% methanol in water) to elute salts and polar interferences, followed by a 100% methanol elution that recovers the analyte while leaving heavier, highly hydrophobic phospholipids trapped on the sorbent.

References

  • Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry . ResearchGate. 1

  • Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS . ACS Publications. 3

  • Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river . pku.edu.cn. 2

Sources

Optimization

Resolving baseline noise in LC-MS analysis of dextro-(-)-benzylpenicilloic acid hydrate

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers and drug development professionals tasked with the quantification and characterization of dextro-(-)-benzylpenicilloic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers and drug development professionals tasked with the quantification and characterization of dextro-(-)-benzylpenicilloic acid hydrate (BPA) —the primary ring-opened degradation product of benzylpenicillin (Penicillin G)[1].

Because BPA possesses multiple ionizable groups (two carboxylic acids and a secondary amine), it is highly polar and elutes early in reversed-phase liquid chromatography[2]. This early elution window is notoriously susceptible to matrix suppression, solvent clustering, and baseline anomalies. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting; we will dissect the chemical and physical causality behind baseline noise to ensure your analytical workflows are robust, sensitive, and self-validating.

Diagnostic Workflow for Baseline Anomalies

Before adjusting method parameters, you must isolate whether the baseline noise originates from the chromatographic system (chemical) or the mass spectrometer (physical)[3].

BaselineNoise Start Observe Baseline Noise in BPA LC-MS/MS Bypass Bypass LC Column (Direct Infusion Test) Start->Bypass Physical Noise Persists (MS / Source Issue) Bypass->Physical Chemical Noise Drops (LC / Chemistry Issue) Bypass->Chemical Source Clean ESI Source & Optimize Desolvation Gas Physical->Source Solvent Replace Mobile Phase (Clear Formate Clusters) Chemical->Solvent Matrix Address Matrix Effects (Improve SPE Cleanup) Chemical->Matrix

Diagnostic workflow for isolating LC-MS baseline noise sources.

Deep-Dive Troubleshooting Guide (Q&A)

Q1: My chromatogram exhibits high-frequency, "fuzzy" baseline noise across the entire gradient. What is the mechanistic cause?

Causality: High-frequency noise that persists regardless of the gradient composition is almost always physical, originating at the Electrospray Ionization (ESI) interface[3]. For polar analytes like BPA, methods typically utilize high aqueous mobile phases with ammonium acetate or formic acid[2]. If the desolvation gas temperature is too low or the gas flow is insufficient, the droplets fail to undergo complete Rayleigh fission[4]. This results in large, charged solvent clusters striking the detector, creating rapid, high-amplitude signal fluctuations. Resolution:

  • Increase the desolvation gas temperature by 50°C increments (monitor BPA peak area to ensure you do not thermally degrade the analyte).

  • Clean the ESI corona needle and sample cone; salt buildup from ammonium buffers distorts the Taylor cone, leading to micro-arcing and erratic ion transmission[4].

Q2: I observe a massive, low-frequency baseline drift (a "swell") specifically between 2 to 5 minutes, masking the BPA peak.

Causality: This is classic chemical noise driven by matrix effects or solvent impurities[3]. Because BPA is highly polar, it elutes early (typically 3–4 minutes on a C18 column)[2]. If you are analyzing BPA in complex matrices like milk, serum, or wastewater[2][5], endogenous phospholipids and proteins co-elute in this exact window. As these matrix components enter the ESI source, they compete with BPA for available charge (ion suppression) and simultaneously elevate the total ion current (TIC) background. Resolution:

  • Divert Valve: Program a post-column divert valve to send the first 1.5 minutes of the LC effluent to waste, preventing non-retained salts and polar lipids from entering the MS[4].

  • Sample Prep: Switch from simple protein precipitation to Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) sorbent, which selectively retains the acidic carboxylic groups of BPA while washing away neutral lipids.

Q3: Why do I see random, sharp spikes in my baseline that look like ultra-narrow peaks?

Causality: Sharp spikes are indicative of micro-bubbles passing through the flow cell or pump cavitation[6]. When mixing aqueous buffers with organic modifiers (like acetonitrile) under high pressure, the solubility of dissolved gases decreases. If the degasser is failing, these gases form micro-bubbles. Resolution: Purge all pump lines with freshly prepared, sonicated LC-MS grade solvents. Ensure the vacuum degasser is functioning and apply a slight backpressure (e.g., using a narrower internal diameter tubing post-detector if a UV detector is in-line before the MS) to keep gases in solution[6].

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible quantification of benzylpenicilloic acid, implement the following self-validating workflow. This protocol incorporates internal checks to monitor baseline integrity in real-time.

Phase 1: Matrix Cleanup & Extraction
  • Spike Internal Standard: Aliquot 1.0 mL of the sample (e.g., plasma or milk). Spike with 10 µL of Penicillin V (PEN V) at 10 µg/L to serve as the internal standard (IS)[2][5]. Validation Check: The IS corrects for ionization fluctuations and extraction losses.

  • Deproteinization: Add 3.0 mL of ice-cold ethanol to precipitate proteins[2]. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Mobile Phase A.

Phase 2: Chromatographic Separation
  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent high-strength silica column designed to retain highly polar compounds[2].

  • Mobile Phase A: 0.15% Formic acid in LC-MS grade water containing 5 mM ammonium acetate[2].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0–1.0 min: 5% B (Divert to waste to protect MS)

    • 1.0–5.0 min: Linear ramp to 60% B

    • 5.0–7.0 min: 95% B (Column wash)

    • 7.0–10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.25 mL/min[2].

Phase 3: MS/MS Detection (Positive ESI)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ensure the collision cell exit potential (CXP) and declustering potential (DP) are optimized via direct infusion prior to running the batch[7].

Quantitative Data Presentation

The following table summarizes the optimized MS/MS parameters for Penicillin G and its primary degradation product, Benzylpenicilloic acid, using positive electrospray ionization (+ESI).

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Penicillin G 335.1160.1176.16015 / 25
Benzylpenicilloic Acid (BPA) 353.1160.1114.16018 / 30
Penicillin V (IS) 351.1160.1114.16015 / 25

Note: BPA is formed by the hydrolysis of the beta-lactam ring of Penicillin G, resulting in the addition of H₂O (+18 Da), shifting the precursor mass from 335.1 to 353.1[7].

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic acid (TFA) to improve the peak shape of BPA? A: No. While TFA is an excellent ion-pairing agent that improves peak shapes for polar analytes, it causes severe, long-lasting ion suppression in positive ESI mode and heavily contaminates the MS baseline[3]. Stick to formic acid and ammonium acetate[2].

Q: My BPA peak is splitting into two closely eluting peaks. Is this baseline noise or a column defect? A: Neither. Benzylpenicilloic acid naturally forms epimers in solution (e.g., 5R,6R and 5S,6R configurations) due to the opening of the chiral beta-lactam ring[8]. High-resolution chromatography will often resolve these epimers into two distinct, closely eluting peaks. This is a chemical reality of the analyte, not a system error.

Q: How quickly does Penicillin G degrade into BPA in my samples? A: Very quickly. In acidic conditions (pH 4), Penicillin G has a half-life of approximately 2.4 hours, and at pH 12, it is 1.35 hours[9]. Samples must be kept on ice and analyzed immediately, or buffered appropriately to prevent in-vial degradation during the autosampler queue[10].

References

  • UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHr1JbD9RTqNFMCPPuEfQUXoowJ_1qImgxYeGp-xNOuYZaLqhVIJEk4MIbjpMvL_L-thfUJBHJZshOUmB9HWRi8Nku0XaX-NZ5adN7ilhf2JUKD3toE0JsUR_lamNlOCDpmxAkxPPsVas77D9xT9Q7Jy1mkfz7jWEFkHo0dW4N9J1HQECFRpsnhutH2r262yeCHDkkLM10ulKQpn9-0Z231MwxK-tm3UT48m9M]
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ykMB0Nm1VZrqtl4PW4e0LL5i3PVbx_mvPil_YiuMu6xkyZDzhKDRR_mm26d3reezEgLaiDlAZbO2kXILxUtHpVkFmF-DoLov2VevjBILFa6IPDMYPoJBbHKPBPYmLGZeWOwTvgTq6QVpuHuU1cNS2bdCBPrfJZipNgjM7E9LKK-ShBNycVE164kbcPYeNgfQnB3Hc1jSuHp2HoePsqZtLUCV1wTG5hDfBXNnHhvfvJQ=]
  • Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. pku.edu.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3_MwpUEse67HjwxmG96dvKfNrQP4BjRd9ZHRvHdzcVpoRlt2dwuYwQP5R6F7wurvIV_bl4d46f4rIU4X_PXqVYlUKkjr9wd49QwrIpJgi2rxxI9PAf9nGA9eW88SbC67i-pKcB6GC-ZgG2Ekg]
  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. shimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cEK5dR3LLicYBqJAFJVE6a5nmeouLvd5kZxh8HlgLI1mgJEn7r8aDRN2eEeje-QRUT00sc_eUDxUDhOeOXueTpmPQQf5nKiVrhySZDmPdXk2bv21JHdxIovWgfS1VjLUiJ77yNz0jt3JFdUtZe78e15SAphVJaAjmu5uSuW98B_QXO-LcuePDDymyO_LzXJgNKPWMEmRENZuIt-FpqCLhDFP7nwko9-e3TUpX2AHCNjmmqV3]
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. usp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaXl86D7EmAABROjffAlI25P4EWnU6IAJEqSIWD_0wTsezAsNckzh3_mv5JCWXqi7g7q8tZVXtT4Qrjh892xJssTGqp2GcjOPsPSJ7TVhdIjTpOZ9KUTRl25dhs0MY_Pg_kK0MFb3TUY7Q5lFueCRE9YjNktfyPl0BQ0EFDw6hE0taxnmUPSyC]
  • A point mutation leads to altered product specificity in β-lactamase catalysis - PNAS. pnas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE27u0KneQcaZ2xYr1WmbVUfaaBFP65J-DbFuPPFVnGG6v-u229FYVoOf3aY8XmkjUQxteLesiwXNTfOyXzZDxRBpZdCbEMEkHmoqa8iGjDHb0_RNUcNCsPIf0EXLZUI-EehZupS6TPwF4=]
  • Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0EhEicEae1l3EtIq2t98piRn2S5Bij-6I8Pwuhw1xrAdFGsJhpiqBSsOpYq7PxDKHzBmtN-gtz11JQkdp61h7yu5_TZPfZzP8oKu0NKA3q26ftw8kG8IOOBUj36n7f1VAznviPhK5FiIRPE=]
  • Development of an Enzyme-Linked Immunosorbent Assay To Detect Benzylpenicilloic Acid, a Degradation Product of Penicillin G in Adulterated Milk. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHETga6bU38bGh3iqrw58jiBtektMZH7IQkVLUB-RXos0FU0oV8KQu5J90TN7R6Ae_JKWrwYo948KZt7pOGQbmnHW2GolDGIeAgHxcqz6fMg9NPZD70F9OYD2CodEP0vgUhvd7lLASGs_Q=]
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Sources

Troubleshooting

Minimizing epimerization of dextro-(-)-benzylpenicilloic acid hydrate in solution

Welcome to the Technical Support Center. As researchers and drug development professionals working with beta-lactam derivatives, you are likely aware that dextro-(-)-benzylpenicilloic acid hydrate—a primary hydrolysis pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with beta-lactam derivatives, you are likely aware that dextro-(-)-benzylpenicilloic acid hydrate—a primary hydrolysis product of benzylpenicillin (Penicillin G)—is highly susceptible to stereochemical instability in solution.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the fundamental thermodynamic and kinetic drivers of C-5 epimerization, provide self-validating experimental protocols, and troubleshoot the most common degradation issues encountered in the laboratory.

Mechanistic Insight: The Causality of Epimerization

To prevent degradation, we must first understand its mechanism. Dextro-(-)-benzylpenicilloic acid naturally exists in the (5R,6R) configuration[1]. However, when placed in an aqueous solution, the C-5 stereocenter is prone to epimerization, converting the molecule into a mixture of (5R,6R) and (5S,6R) epimers[2].

This epimerization is driven by the transient opening of the thiazolidine ring. The process involves the cleavage of the C-S bond, yielding an acyclic imine tautomer known as penamaldic acid[3][4]. Because this intermediate allows for free rotation, the subsequent ring closure can occur with an inversion of stereochemistry at the C-5 position[4][5].

The kinetics of this ring-opening event are strictly governed by pH:

  • Acidic Media (pH < 6): Unimolecular ring opening of the S-conjugate acid occurs, exhibiting a sigmoidal dependence on pH[3].

  • Neutral Media (pH 6–12): The reaction is relatively pH-independent, proceeding via the unimolecular opening of the neutral thiazolidine to form a zwitterion[3].

  • Alkaline Media (pH > 12): Epimerization is catalyzed by hydroxide ions, rapidly accelerating the formation of the unprotonated imine intermediate[3].

Epimerization A Dextro-(-)-Benzylpenicilloic Acid (5R,6R-Epimer) B Penamaldic Acid Intermediate (Imine Tautomer) A->B C-S Bond Cleavage (Thiazolidine Ring Opening) B->A Reversible C (5S,6R)-Benzylpenicilloic Acid (5S-Epimer) B->C Ring Closure (Inversion at C-5) C->B Reversible

C-5 Epimerization of benzylpenicilloic acid via the imine tautomer intermediate.

Quantitative Stability Profiles

Temperature and buffer composition are the primary variables you can control to suppress the formation of the imine intermediate. The table below synthesizes empirical stability data for benzylpenicilloic acid and its parent compounds across various conditions[3][5][6][7].

Environmental ConditionpH RangeTemperatureEpimerization Rate / StabilityMechanistic Driver
Unbuffered Aqueous ~ 5.0 - 6.022°C (RT)High (Rapid equilibration)Unimolecular ring opening of S-conjugate acid[3].
Citrate Buffered 6.5 - 7.02-8°CHighly Stable (>95% intact at 7 days)Zwitterion formation minimized; low kinetic energy[6][8].
Physiological (In Vitro) 7.437°CModerate (Equilibrium reached in hours)Thermal acceleration of imine tautomerization[4][5].
Alkaline Stress > 12.037°CVery High (Rapid degradation)Hydroxide-ion catalyzed ring opening[3][4].

Standard Operating Procedure (SOP): Epimerization-Resistant Reconstitution

To ensure the integrity of your experimental data, every protocol must be a self-validating system. The following methodology is designed to minimize thermal and chemical stress during the preparation of dextro-(-)-benzylpenicilloic acid hydrate solutions.

Step 1: Buffer Selection and Preparation Prepare an isotonic sodium citrate buffer (e.g., 3.4 to 7.2 mg/mL sodium citrate) and adjust the pH strictly to 6.5 – 7.0[7].

  • Causality: Citrate is chosen because it effectively stabilizes the pH without introducing primary amines (unlike Tris buffer), which could react with the open-ring penamaldic acid intermediate to form irreversible Schiff bases[5].

Step 2: Pre-Chilling Pre-chill the citrate buffer to 2-8°C prior to reconstitution.

  • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for C-S bond cleavage, thereby trapping the molecule in its closed-ring (5R,6R) state[5][8].

Step 3: Reconstitution Slowly add the chilled buffer to the lyophilized dextro-(-)-benzylpenicilloic acid hydrate powder. Do not vortex vigorously, as the localized shear and thermal energy can induce micro-environmental epimerization. Use gentle inversion until fully dissolved.

Step 4: Self-Validation Check (Analytical Verification) Immediately post-reconstitution, run an aliquot via 1H-NMR or HPLC.

  • Validation Metric: The 5R and 5S epimers can be distinguished by their distinct thiazolidine methyl peak integrations. The sum of the methyl-peak integration values should confirm >95% stereopurity of the native 5R configuration[1][2].

Step 5: Storage If not used immediately, aliquot the solution into amber vials and store at -80°C. If continuous use is required, keep the solution on ice (2-8°C) where it will maintain >95% stability for up to 7 days[6][7].

Workflow Start Weigh Dextro-(-)-Benzylpenicilloic Acid Hydrate Buffer Reconstitute in Citrate Buffer (pH 6.5 - 7.0) at 4°C Start->Buffer Check Immediate Use? Buffer->Check Use Proceed with Assay (Keep on ice) Check->Use Yes Store Aliquot and Store at -80°C Check->Store No

Workflow for preparing and storing benzylpenicilloic acid to minimize epimerization.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: I am observing a double peak in my HPLC chromatogram after leaving my stock solution on the benchtop for a few hours. What happened? A: This is the classic chromatographic signature of C-5 epimerization. At room temperature (approx. 22°C), the native (5R,6R) compound rapidly equilibrates to a thermodynamic mixture of the (5R,6R) and (5S,6R) epimers[1][5]. Always keep your working solutions on ice.

Q: Can I use Phosphate-Buffered Saline (PBS) instead of a citrate buffer? A: While PBS can maintain the required pH, isotonic citrate buffering has been empirically proven to maximize the stability of benzylpenicillin derivatives in solution, maintaining >95% stability at 4°C for 7 days compared to unbuffered or standard saline solutions[7][8].

Q: Does the presence of the (5S,6R) epimer actually affect biological assays, such as Penicillin Binding Protein (PBP) binding studies? A: Yes, significantly. Structural studies have demonstrated that the (5S)-penicilloic acid epimer binds to PBP3 (e.g., in Pseudomonas aeruginosa) differently than the nascent (5R) product, forming an unprecedented noncovalent complex[9][10]. If your assay requires the native dextro-(5R) configuration, epimerization will introduce a competitive binding variable that confounds your IC50 and STD measurements[10].

Q: My assay requires physiological conditions (pH 7.4, 37°C). How can I prevent epimerization during a 24-hour incubation? A: You cannot entirely prevent it under those conditions. At 37°C, the thermal energy is sufficient to drive the imine tautomerization regardless of the buffer[4][5]. You must design your experiment to account for this by either shortening the incubation time, dynamically replenishing the substrate, or mathematically modeling the equilibrium kinetics of the 5R/5S mixture into your final data analysis.

References

  • [1] Benzylpenicilloic acid disodium salt, mixture of epimeres ≥95% (HPLC) | Sigma-Aldrich. Sigma-Aldrich. 1

  • [2] A point mutation leads to altered product specificity in β-lactamase catalysis. Proceedings of the National Academy of Sciences (PNAS).2

  • [6] Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. ResearchGate. 6

  • [3] Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3

  • [7] Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. University of Western Australia. 7

  • [9] Binding of (5S)-penicilloic acid to penicillin binding protein 3. Department of Chemistry, University of Oxford.9

  • [8] Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. PubMed Central (PMC). 8

  • [5] The Role of Benzylpenicilloyl Epimers in Specific IgE Recognition. PubMed Central (PMC). 5

  • [10] Binding of (5S)-Penicilloic Acid to Penicillin Binding Protein 3. ACS Chemical Biology. 10

  • [4] Degradation pathways of ampicillin in alkaline solutions. PubMed. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Dextro-(-)-Benzylpenicilloic Acid Hydrate and Intact Penicillin G: Pharmacokinetics, Stability, and Immunological Impact

As drug development and analytical methodologies evolve, distinguishing between an active active pharmaceutical ingredient (API) and its degradation products becomes critical for ensuring both efficacy and patient safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and analytical methodologies evolve, distinguishing between an active active pharmaceutical ingredient (API) and its degradation products becomes critical for ensuring both efficacy and patient safety. Intact Penicillin G (benzylpenicillin) is a highly potent β -lactam antibiotic. However, its four-membered β -lactam ring is thermodynamically strained and highly susceptible to nucleophilic attack. Hydrolysis—whether enzymatic via β -lactamases or chemical via alkaline/acidic shifts—opens this ring, yielding dextro-(-)-benzylpenicilloic acid hydrate (BPA)[1].

This guide provides an in-depth comparative analysis of these two molecules, exploring their structural divergence, kinetic stability, and immunological implications, supported by field-validated experimental protocols.

Structural and Mechanistic Divergence

The transition from Penicillin G to benzylpenicilloic acid represents a fundamental shift in biological activity. Intact Penicillin G exerts its antibacterial effect by acting as a structural analog of D-alanyl-D-alanine, covalently binding to Penicillin-Binding Proteins (PBPs) and inhibiting bacterial cell wall cross-linking.

Conversely, the hydrolysis of the β -lactam ring neutralizes this antibacterial efficacy but paradoxically activates the molecule's immunogenic potential. The opened ring allows the resulting benzylpenicilloyl moiety to covalently bind to primary amines (such as lysine residues) on host carrier proteins. This hapten-carrier complex cross-links IgE antibodies on mast cells, triggering Type I hypersensitivity (anaphylaxis)[2][3].

G PenG Intact Penicillin G (Active Antibiotic) BPA Dextro-(-)-benzylpenicilloic acid (Degradation Product) PenG->BPA Beta-lactamase / Alkaline Hydrolysis PBP Binds Penicillin-Binding Proteins (Bacterial Cell Wall) PenG->PBP Therapeutic Route Hapten Hapten-Carrier Complex (Benzylpenicilloyl-Polylysine) BPA->Hapten Covalent binding to Lysine residues Death Bacterial Cell Death PBP->Death IgE IgE Cross-linking (Mast Cells) Hapten->IgE Allergy Type I Hypersensitivity (Anaphylaxis) IgE->Allergy

Mechanistic divergence of Penicillin G: therapeutic efficacy vs. allergenic hapten formation.

Comparative Physicochemical Profile

Understanding the physicochemical differences between the intact drug and its hydrate degradation product is essential for chromatographic separation and mass spectrometric identification.

PropertyIntact Penicillin GDextro-(-)-Benzylpenicilloic Acid Hydrate
Molecular Weight 334.39 g/mol 370.43 g/mol [4]
Structural Status Intact, highly strained β -lactam ringHydrolyzed (opened) β -lactam ring
Biological Activity Transpeptidase (PBP) InhibitorInactive against bacteria
Immunological Role Precursor / Minor haptenic contributorCore moiety of the "Major Determinant"[2][3]
Kinetic Stability (pH 12) Highly labile ( t1/2​≈1.35 hours)[1]Thermodynamically stable end-product
Primary MS Ion (ESI+) m/z 335 [M+H]⁺m/z 353[M+H]⁺[5]
Immunological Significance: Major vs. Minor Determinants

In clinical allergology, the distinction between Penicillin G and BPA is codified into diagnostic testing. Approximately 95% of penicillin molecules that react with host proteins form the benzylpenicilloyl group, which is classified as the Major Determinant of penicillin allergy. Commercial diagnostic kits synthesize this by conjugating the moiety to poly-L-lysine to create Benzylpenicilloyl-poly-L-lysine (PPL)[3][6].

The remaining 5% of degradation pathways yield free benzylpenicilloic acid, benzylpenilloic acid, and intact Penicillin G, collectively termed the Minor Determinant Mixture (MDM) [6]. Despite the nomenclature, "minor" determinants are clinically critical, as IgE antibodies specific to these structures are frequently responsible for the most severe, rapid-onset anaphylactic reactions[3].

Analytical Methodologies & Experimental Protocols

To objectively quantify the performance, stability, and presence of these compounds, laboratories must employ highly specific, self-validating analytical systems. Below are two field-proven protocols designed with built-in causality and validation logic.

Protocol 1: UHPLC-MS/MS Kinetic Profiling of Degradation

Objective: To quantify the degradation rate of Penicillin G into BPA under stressed conditions. Causality & Logic: UV detection lacks the specificity to differentiate co-eluting degradation isomers (e.g., penillic vs. penicilloic acid). Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides mass-specific transitions, ensuring absolute structural confirmation.

Step-by-Step Workflow:

  • Sample Incubation & Quenching: Incubate Penicillin G (100 ng/mL) in pH 12 buffer at 37°C. Causality: Alkaline conditions accelerate β -lactam hydrolysis. Withdraw aliquots at 0, 15, 30, 60, and 120 minutes. Immediately neutralize each aliquot with 0.1 M phosphate buffer (pH 7.0) to instantly halt degradation kinetics[7].

  • Internal Standard Addition: Spike samples with an isotopically labeled internal standard (e.g., Penicillin G-d5). Validation: This corrects for matrix effects and variations in electrospray ionization (ESI) efficiency, ensuring the assay is self-validating.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase UHPLC column. Use a gradient mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Causality: The opened ring of BPA makes it more polar than intact Penicillin G, causing it to elute earlier on a reversed-phase column[1].

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the transition m/z 335 160 for Penicillin G and m/z 353 160 (or equivalent specific fragment) for BPA[5][8].

  • Data Analysis: Plot the natural logarithm of the Penicillin G peak area against time to determine the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k )[1][7].

Workflow Prep Sample Prep (Neutralization) IS Internal Standard (Validation Spike) Prep->IS UHPLC UHPLC Separation (C18, Gradient) IS->UHPLC MSMS Tandem MS (ESI+, MRM) UHPLC->MSMS Data Kinetic Analysis (t1/2 Calculation) MSMS->Data

Step-by-step UHPLC-MS/MS workflow for quantifying Penicillin G degradation kinetics.

Protocol 2: Direct Competitive ELISA for Matrix Adulteration

Objective: To detect trace BPA in complex matrices (e.g., milk). Fraudulent producers sometimes add β -lactamase to milk to degrade Penicillin G into BPA, bypassing standard antibiotic residue tests while leaving a hidden allergenic hazard[9][10]. Causality & Logic: BPA is a low-molecular-weight hapten (~370 Da) lacking multiple epitopes, making traditional "sandwich" ELISAs impossible. A competitive format is required, where free BPA in the sample competes with plate-bound BPA for primary antibody binding.

Step-by-Step Workflow:

  • Matrix Cleanup: Centrifuge the milk sample at 10,000 × g for 15 minutes at 4°C to precipitate heavy proteins and lipids, followed by a 1:10 dilution in PBS. Causality: Eliminating heavy matrix proteins prevents non-specific binding that causes false positives[9].

  • Competitive Binding: Add the diluted sample and a fixed concentration of anti-BPA monoclonal antibody to a microtiter plate pre-coated with a BPA-protein conjugate. Incubate for 1 hour. Logic: High concentrations of free BPA in the sample will bind the antibodies, washing away during the next step and resulting in a lower final colorimetric signal.

  • Detection: Wash the plate, add an HRP-conjugated secondary antibody, and develop with TMB substrate. Read absorbance at 450 nm.

  • Validation: The assay must demonstrate an IC 50​ (half-maximal inhibitory concentration) of approximately 0.32 µg/L and spike-recovery rates between 72% and 93% to validate the absence of matrix interference[9][10].

Sources

Comparative

Validating dextro-(-)-benzylpenicilloic acid hydrate as a Skin Test Reference Standard

Executive Summary Accurate diagnosis of IgE-mediated penicillin hypersensitivity is critical, as approximately 80% of patients labeled with a penicillin allergy can safely tolerate the antibiotic . Comprehensive skin tes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate diagnosis of IgE-mediated penicillin hypersensitivity is critical, as approximately 80% of patients labeled with a penicillin allergy can safely tolerate the antibiotic . Comprehensive skin testing requires both the Major Determinant (benzylpenicilloyl polylysine, PPL) and a Minor Determinant Mixture (MDM) to avoid false negatives . Historically, MDM reagents were generated in situ via alkaline hydrolysis of Penicillin G, resulting in highly unstable, uncharacterized mixtures .

This guide objectively compares the use of dextro-(-)-benzylpenicilloic acid hydrate —a highly purified, stereochemically stable reference standard—against traditional in situ generation and commercial mixtures. By standardizing the 5R,6R stereoisomer, laboratories can ensure absolute diagnostic specificity, prevent C-5 epimerization artifacts, and establish a self-validating workflow for clinical reagent preparation.

Mechanistic Context: The Biochemistry of Penicillin Determinants

When benzylpenicillin (Penicillin G) degrades under physiological conditions, it forms distinct haptenic structures that bind to host proteins. The penicilloyl group constitutes the "major determinant" (reacting with ~95% of specific IgE), while benzylpenicilloic acid and benzylpenilloic acid constitute the "minor determinants" . Testing with PPL alone is insufficient, as a critical subset of patients possess IgE antibodies that react exclusively to these minor degradation products.

G PenG Benzylpenicillin (Pen G) PPL Benzylpenicilloyl Polylysine (PPL) PenG->PPL Conjugation BPA dextro-(-)-Benzylpenicilloic Acid PenG->BPA Hydrolysis IgE IgE Cross-linking PPL->IgE Binds IgE BPO Benzylpenilloic Acid BPA->BPO Decarboxylation BPA->IgE Binds IgE BPO->IgE Binds IgE

Biochemical pathway of Penicillin G degradation into major and minor determinants.

Comparative Analysis: Sourcing Minor Determinants

The primary challenge in MDM formulation is the extreme lability of benzylpenicilloic acid in aqueous solutions. The native (5R,6R)-benzyl-D-penicilloate rapidly epimerizes at the C-5 position to form (5S,6R) and (5R,6S) diastereoisomers . Because patient IgE recognition is highly stereoselective, uncontrolled epimerization severely degrades diagnostic accuracy .

Utilizing the hydrate form of dextro-(-)-benzylpenicilloic acid as a reference standard provides a stable crystal lattice that resists ambient moisture absorption, preventing solid-state epimerization prior to formulation.

Table 1: Comparative Analysis of MDM Sourcing Strategies
ParameterIn Situ Alkaline HydrolysisCommercial MDM Kits (e.g., DAP)Dextro-(-)-benzylpenicilloic acid hydrate (Ref. Standard)
Initial Purity (5R,6R) < 60% (Heterogeneous mixture)> 95% (At manufacture)> 99% (Certified Reference Material)
Stereochemical Stability Highly labile (Epimerizes within hours)Stable if lyophilizedHighly stable (Hydrate crystal lattice)
Aqueous Shelf-Life < 24 hours at 4°C< 24 hours post-reconstitution< 24 hours post-reconstitution
Diagnostic Specificity Variable (Risk of false negatives)High (Standardized dosing)Absolute (Single-molecule precision)
Regulatory Compliance Low (In-house unvalidated reagent)High (CE/FDA approved where available)High (USP/EP traceable standard)

Experimental Validation Protocols

To establish a self-validating diagnostic system, laboratories must couple rigorous analytical chemistry (Protocol 1) with standardized clinical preparation (Protocol 2).

Workflow Step1 Procure Reference Standard Step2 HPLC Purity Analysis Step1->Step2 Step3 Lyophilization & Storage Step2->Step3 Pass (>95%) Step4 Aseptic Reconstitution Step3->Step4 Point of Care Step5 In Vivo Skin Testing Step4->Step5 Clinical Use

Validated workflow for the preparation and clinical application of MDM skin test reagents.

Protocol 1: HPLC Validation of Epimerization and Purity

Objective: Verify the 5R,6R stereochemistry of the reference standard and quantify any degradation products prior to clinical formulation.

  • Mobile Phase Preparation: Prepare an isocratic buffer of 0.05 M potassium phosphate, adjusted to pH 6.5.

    • Causality: A slightly acidic to neutral pH maintains the ionization of the carboxylate groups for column retention while kinetically minimizing base-catalyzed C-5 epimerization during the chromatographic run .

  • Sample Preparation: Dissolve 1.0 mg of dextro-(-)-benzylpenicilloic acid hydrate in 1.0 mL of cold mobile phase immediately prior to injection.

    • Causality: Aqueous exposure must be minimized. Cold temperatures slow the thermodynamic epimerization process, ensuring the chromatogram reflects the true solid-state purity rather than in-vial degradation [[1]]([Link]).

  • Chromatographic Separation: Utilize a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Causality: The hydrophobic stationary phase effectively resolves the 5R,6R epimer from the 5S,6R epimer based on subtle differences in spatial polarity.

  • Detection: Monitor UV absorbance at 220 nm.

    • Causality: Unlike Penicillin G, benzylpenicilloic acid lacks the intact beta-lactam ring chromophore, making low-wavelength UV detection mandatory for accurate quantification.

Protocol 2: Preparation of Standardized MDM for Skin Testing

Objective: Formulate a safe, isotonic, and diagnostically accurate Minor Determinant Mixture.

  • Lyophilized Aliquoting: Pre-weigh the validated reference standard into sterile, single-dose amber vials and lyophilize alongside a mannitol bulking agent.

    • Causality: Lyophilization completely arrests epimerization, ensuring the reagent remains stereochemically intact until the exact moment of clinical use .

  • Aseptic Reconstitution: Reconstitute the lyophilized powder with sterile isotonic sodium chloride (0.9% NaCl) to achieve a final concentration of 0.5 mg/mL (approx. 1.5×10−2 M) [[2]]([Link]).

    • Causality: Strict isotonicity is critical. Hypo- or hypertonic solutions will cause osmotic cell lysis during intradermal injection, leading to non-specific histamine release and false-positive wheals .

  • Serial Dilution for High-Risk Patients: For patients with a history of severe anaphylaxis, prepare 1:100 and 1:10 dilutions of the reconstituted MDM using the isotonic diluent [[3]]([Link]).

    • Causality: Graded exposure prevents massive systemic degranulation of mast cells, mitigating the risk of iatrogenic anaphylaxis.

  • Clinical Administration: Administer via epicutaneous prick test first. If negative after 15-20 minutes, proceed to an intradermal injection of 0.02 - 0.03 mL [[4]]([Link]).

    • Causality: The prick test acts as a systemic safety gatekeeper. The subsequent intradermal test provides the necessary volumetric exposure to detect low-titer specific IgE in the dermal capillary bed.

Conclusion

Transitioning from crude in situ alkaline hydrolysis to the use of highly purified dextro-(-)-benzylpenicilloic acid hydrate represents a critical evolution in allergy diagnostics. By controlling the exact stereochemical presentation of the minor determinant, laboratories can eliminate false negatives caused by C-5 epimerization, ensuring that drug provocation decisions are based on absolute biochemical certainty.

References

  • A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation. PubMed / NIH. Available at: [Link][1]

  • Implementation of a penicillin allergy skin test. SciELO. Available at:[Link][5]

  • The Role of Benzylpenicilloyl Epimers in Specific IgE Recognition. Frontiers in Pharmacology. Available at:[Link][6]

  • Allergy to Penicillins – Hypersensitivity: Identification, in vivo Testing, Induction of Tolerance. American Journal of Research in Medical Sciences (AJRMS). Available at: [Link][3]

  • Evaluation of Skin Testing Reagents for Penicillin Allergy (NCT01818336). ClinicalTrials.gov. Available at:[Link][7]

  • Penicillin Allergenic Determinants (DAP) Product Information. Medeca Pharma / Diater. Available at:[Link][2]

  • Reconstitution and dilution for penicillin allergy skin testing - PRE-PEN. PRE-PEN Official Guidelines. Available at: [Link][4]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dextro-(-)-benzylpenicilloic Acid Hydrate

Welcome to a comprehensive guide designed for the precise and safe handling of Dextro-(-)-benzylpenicilloic acid hydrate. As researchers and drug development professionals, our work's integrity is intrinsically linked to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Dextro-(-)-benzylpenicilloic acid hydrate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in the laboratory. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental accuracy.

Hazard Assessment: Understanding the Risks of Penicilloic Acids

The primary hazards associated with this and similar compounds are:

  • Respiratory and Skin Sensitization: This is the most significant risk. Initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response, which can be severe.[3][4] Safety data for related compounds like amoxicillin dimer (penicilloic acid form) and procaine benzylpenicillin explicitly list them as respiratory and skin sensitizers.[3][4]

  • Irritation: Like many powdered chemicals, it can cause irritation to the skin, eyes, and respiratory system upon contact.[5][6] High concentrations of similar compounds can irritate the eyes and respiratory system.[5]

  • Toxicity: While comprehensive toxicological data for this specific hydrate is lacking, related compounds like penicillic acid are considered toxic if inhaled, swallowed, or in contact with skin.[7][8]

Given these risks, particularly its nature as a fine powder and potential sensitizer, a robust PPE strategy is not merely recommended; it is essential.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: If possible, consider if a less hazardous alternative can be used. In early research, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For Dextro-(-)-benzylpenicilloic acid hydrate, this is the most critical step.

    • Ventilated Enclosures: All handling of the dry powder that could generate dust must be performed within a properly functioning chemical fume hood or a powder containment hood (ventilated balance enclosure).[9][10][11] This prevents inhalation of aerosolized particles.

    • Enclosed Balances: Using a balance with a draft shield or, ideally, placing the entire balance within a ventilated enclosure minimizes the escape of fine powders during weighing.[12]

  • Administrative Controls: These are procedural changes.

    • Designated Work Areas: Establish a clearly marked area specifically for working with this hazardous powder.[11][13]

    • Safe Work Practices: Purchase the smallest practical quantity.[11] If possible, purchase pre-weighed amounts to avoid handling the powder directly.[12] Develop a standard operating procedure (SOP) for handling this chemical.

Core PPE Requirements: A Multi-Layered Approach

Once engineering and administrative controls are in place, the correct PPE provides the necessary barrier against residual exposure.

A. Respiratory Protection

Due to the risk of respiratory sensitization, preventing inhalation is paramount.

  • When Required: Any procedure involving the handling of dry powder (e.g., weighing, transferring, preparing stock solutions) requires respiratory protection, even within a fume hood, as a secondary precaution.

  • Recommended Type: A NIOSH-approved N95 respirator is the minimum requirement for low-dust situations within a fume hood. For procedures with a higher risk of aerosolization or if working outside a hood is unavoidable (not recommended), a half-mask or full-face air-purifying respirator with P100 (HEPA) cartridges should be used.[14] Dust masks are not an acceptable substitute.[11]

B. Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[15]

  • Elevated Risk: When there is a potential for splashes, such as when preparing solutions or during transfers, chemical splash goggles should be worn.[16]

  • Maximum Protection: For large-volume work or where there is a significant splash and aerosol risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[15]

C. Skin and Body Protection
  • Lab Coat: A clean, buttoned lab coat is the minimum standard to protect street clothes and skin.[9]

  • Disposable Gown/Sleeves: For tasks involving significant quantities of powder or solutions, consider wearing disposable Tyvek sleeves or a full gown over the lab coat to provide an easily removable, contaminated outer layer.[13]

  • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[9]

D. Hand Protection
  • Glove Material: Nitrile gloves are generally recommended for handling chemical powders. Always check the manufacturer's glove compatibility chart for the specific chemical and any solvents you are using.[13]

  • Double Gloving: When handling the potent sensitizing powder, wearing two pairs of nitrile gloves is a best practice.[13][17] This provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the inner glove or skin.

  • Glove Hygiene: Change gloves immediately if they become contaminated and at least every two hours during prolonged use.[13] Always wash your hands thoroughly with soap and water after removing gloves.[17]

PPE Protocols for Specific Operations

Table 1: PPE Recommendations by Task
TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Dry Powder Chemical Fume Hood or Ventilated Balance EnclosureN95 Respirator (minimum); Half-mask with P100 cartridges recommendedSafety GogglesDouble Nitrile GlovesLab Coat + Disposable Sleeves
Preparing Stock Solution Chemical Fume HoodN95 RespiratorSafety GogglesDouble Nitrile GlovesLab Coat
Handling Dilute Solutions Lab Bench (if non-volatile solvent)Not typically requiredSafety GlassesSingle Pair Nitrile GlovesLab Coat
Spill Cleanup (Powder) N/AHalf-mask or Full-face respirator with P100 cartridgesSafety Goggles & Face ShieldDouble Nitrile Gloves (heavy duty outer)Disposable Gown / Coveralls
Experimental Protocol: Weighing Solid Dextro-(-)-benzylpenicilloic Acid Hydrate
  • Preparation: Designate a work area within a chemical fume hood. Cover the surface with absorbent bench paper.[13]

  • Don PPE: Follow the donning procedure outlined in the next section. For this task, wear a lab coat, disposable sleeves, double nitrile gloves, safety goggles, and an N95 respirator.

  • Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the balance within the hood and tare it.[13]

  • Transfer Powder: Carefully transfer the required amount of Dextro-(-)-benzylpenicilloic acid hydrate into the tared container using a spatula. Perform all transfers deep within the hood to minimize the escape of dust.

  • Seal and Weigh: Securely seal the container before removing it from the powder source. Record the final weight.

  • Cleanup: Use wet-wiping methods with a compatible solvent (e.g., 70% ethanol) to decontaminate the spatula and work surface.[13] Do not dry sweep. Dispose of the contaminated bench paper and outer gloves as hazardous waste.

  • Doff PPE: Remove remaining PPE as per the doffing procedure.

Experimental Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Gown

  • Inner Gloves

  • Safety Goggles/Face Shield

  • Respirator

  • Outer Gloves (cuffs pulled over the sleeves of the lab coat)[17]

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the most contaminated item first. Use a glove-to-glove technique (pinch and peel) to avoid touching the outside of the glove with bare skin. Dispose of in a hazardous waste container.

  • Lab Coat/Gown & Sleeves: Unbutton and remove by rolling it inside-out, only touching the inside surfaces.

  • Safety Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: Remove without touching the front of the respirator.

  • Inner Gloves: Remove using a glove-to-skin technique.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

  • Contaminated Materials: All disposable items that have come into contact with Dextro-(-)-benzylpenicilloic acid hydrate, including gloves, bench paper, pipette tips, and weighing boats, must be disposed of as hazardous chemical waste.[18][19]

  • Waste Collection: Collect solid waste in a clearly labeled, sealed plastic bag or container designated for hazardous waste.[18][20] Do not place this waste in regular trash.[21]

  • Rinsate: The initial rinse of any contaminated, non-disposable glassware should be collected as hazardous waste.[20]

  • Storage: Keep hazardous waste containers securely closed except when adding waste and store them in a designated, secondarily contained area until collection by Environmental Health & Safety (EH&S) personnel.[18][20]

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]

Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your lab supervisor and EH&S. For small spills of powder within a fume hood, wear appropriate PPE (including respiratory protection), cover the spill with a damp cloth to avoid raising dust, and then clean the area.[7][22]

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with Dextro-(-)-benzylpenicilloic acid hydrate.

PPE_Workflow cluster_prep Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operations start Plan Experiment with Dextro-(-)-benzylpenicilloic acid hydrate task_type What is the task? start->task_type weigh Weighing Dry Powder task_type->weigh Powder solution Preparing Stock Solution task_type->solution Concentrated Solution dilute Handling Dilute Solution task_type->dilute Dilute Solution ppe_weigh Respirator (N95+) Safety Goggles Double Nitrile Gloves Lab Coat + Sleeves weigh->ppe_weigh ppe_solution Respirator (N95) Safety Goggles Double Nitrile Gloves Lab Coat solution->ppe_solution ppe_dilute Safety Glasses Nitrile Gloves Lab Coat dilute->ppe_dilute execute Execute Task in Fume Hood ppe_weigh->execute ppe_solution->execute ppe_dilute->execute Benchtop OK if non-volatile dispose Dispose of Contaminated PPE & Waste execute->dispose end_op Procedure Complete dispose->end_op

Caption: PPE selection workflow for handling Dextro-(-)-benzylpenicilloic acid hydrate.

References

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety.
  • University of Michigan. (n.d.). Sensitizers. Environment, Health & Safety.
  • Pennsylvania State University. (n.d.). General Use SOP for Sensitizers. Environmental Health and Safety.
  • Wayne State University. (n.d.). Sensitizers SOP. Office of Environmental Health and Safety.
  • Safety Data Sheet. (2026, March 12). Generic SDS.
  • OccuSafe Industrial Hygiene Consulting. (2016, January 21). How to Protect Employees from Exposure to Chemical Sensitizers.
  • Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Penicillic acid.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Penicillic Acid.
  • AirClean Systems. (n.d.). Powder Handling.
  • T3DB. (2014, October 3). Penicillic Acid SAFETY DATA SHEET.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational & Environmental Safety Office.
  • Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET: Amoxicillin dimer (penicilloic acid form).
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • Wang, L., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology.
  • Princeton University. (2020, July 6). Standard operating procedure for hazardous chemicals: Handling of nanomaterials. Environmental Health and Safety.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
  • Sigma-Aldrich. (n.d.). DEXTRO-(-)-BENZYLPENICILLOIC ACID HYDRATE.
  • LGC Standards. (2023, December 29). SAFETY DATA SHEET: Procaine benzylpenicillin.
  • TargetMol. (2026, March 2). Safety Data Sheet.

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